7-chloro-4-phenylthieno[2,3-d]pyridazine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H7ClN2S |
|---|---|
Molekulargewicht |
246.72 g/mol |
IUPAC-Name |
7-chloro-4-phenylthieno[2,3-d]pyridazine |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
ZCLUZNINDRXIGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CS3)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-chloro-4-phenylthieno[2,3-d]pyridazine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyridazine scaffold is a compelling heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of a specific, yet under-explored derivative: 7-chloro-4-phenylthieno[2,3-d]pyridazine. While direct literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, synthesizes data from structurally related analogs to project its chemical properties, propose a viable synthetic route, and explore its potential as a therapeutic agent. This guide aims to serve as a foundational resource for researchers interested in the untapped potential of this compound in drug discovery and development.
Introduction: The Promise of the Thieno[2,3-d]pyridazine Core
The fusion of a thiophene ring with a pyridazine nucleus gives rise to the thieno[2,3-d]pyridazine system, a class of heterocyclic compounds that has garnered significant interest in the pharmaceutical sciences. Pyridazine and its fused derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, anti-cancer, and anti-inflammatory properties. The incorporation of a thiophene ring can further modulate the biological and physicochemical properties of the molecule, often enhancing its therapeutic potential.
This guide focuses on a specific derivative, 7-chloro-4-phenylthieno[2,3-d]pyridazine, which combines the key structural features of a halogenated thienopyridazine with a phenyl substituent. The presence of a chlorine atom at the 7-position and a phenyl group at the 4-position is anticipated to significantly influence its biological activity and pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
The core structure of 7-chloro-4-phenylthieno[2,3-d]pyridazine consists of a bicyclic system where a thiophene ring is fused to a pyridazine ring. A chlorine atom is attached to the thiophene ring at position 7, and a phenyl group is substituted on the pyridazine ring at position 4.
Molecular Formula: C₁₂H₇ClN₂S
Molecular Weight: 246.72 g/mol
Table 1: Predicted Physicochemical Properties of 7-chloro-4-phenylthieno[2,3-d]pyridazine
| Property | Predicted Value/Characteristic | Rationale based on Analogs |
| Appearance | Likely a crystalline solid | Aromatic heterocyclic compounds of this size are typically solids at room temperature. |
| Melting Point | Estimated in the range of 150-200 °C | Based on the melting points of various 4-aryl-thieno-[2,3-d]-pyridazines.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic and heterocyclic nature suggests poor aqueous solubility, while the phenyl and chloro groups enhance solubility in organic media. |
| Stability | Stable under normal laboratory conditions. | Fused aromatic systems are generally stable. |
Synthesis and Characterization
A plausible synthetic route for 7-chloro-4-phenylthieno[2,3-d]pyridazine can be designed based on established methods for the synthesis of related 4-aryl-thieno-[2,3-d]-pyridazines.[1] The proposed pathway involves the cyclization of a suitable hydrazone precursor.
Proposed Synthetic Workflow
The synthesis would likely commence from a chlorinated thiophene derivative, which is then elaborated to introduce the pyridazine ring.
Caption: Proposed synthetic workflow for 7-chloro-4-phenylthieno[2,3-d]pyridazine.
Step-by-Step Experimental Protocol (Proposed)
-
Synthesis of the Hydrazone Intermediate: The starting material, 2-amino-3-benzoyl-5-chlorothiophene, can be reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours to ensure the complete formation of the corresponding hydrazone.
-
Cyclization to the Thieno[2,3-d]pyridazine Core: The formed hydrazone can then be subjected to cyclization. This is often achieved by heating in a high-boiling point solvent, sometimes in the presence of a dehydrating agent or a catalyst to facilitate the ring closure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 7-chloro-4-phenylthieno[2,3-d]pyridazine.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activities and Therapeutic Applications
The thieno[2,3-d]pyridazine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[2] The introduction of a 7-chloro and a 4-phenyl substituent is expected to confer specific pharmacological properties.
Anticipated Biological Activities:
-
Anticancer Activity: Many pyridazine and thienopyridazine derivatives have demonstrated potent anticancer effects.[1] The phenyl group at the 4-position could facilitate interactions with hydrophobic pockets in various protein targets, such as kinases, which are often implicated in cancer progression.
-
Anti-inflammatory Activity: Pyridazinone derivatives are known to possess anti-inflammatory properties.[2] The target molecule could potentially modulate inflammatory pathways.
-
Antimicrobial Activity: The fused heterocyclic system may also exhibit antibacterial and antifungal properties.
Potential Mechanism of Action
A plausible mechanism of action for the anticancer activity of 7-chloro-4-phenylthieno[2,3-d]pyridazine could involve the inhibition of protein kinases. The thienopyrimidine scaffold, which is structurally similar to the thienopyridazine core, is known to produce potent kinase inhibitors. For instance, thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Caption: Potential mechanism of action via inhibition of the VEGFR-2 signaling pathway.
Future Directions and Conclusion
7-chloro-4-phenylthieno[2,3-d]pyridazine represents an intriguing, yet underexplored, molecule with significant therapeutic potential. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, and a viable synthetic strategy based on established literature for analogous compounds.
The projected biological activities, particularly in the realm of oncology, warrant further investigation. The next logical steps for researchers would be to:
-
Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound to confirm its structure and purity.
-
In Vitro Screening: Screen the compound against a panel of cancer cell lines and relevant protein kinases to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs with modifications to the phenyl and chloro substituents to optimize activity and selectivity.
References
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Pharmacological Activity of 4-Aryl-thieno-[2,3-d]-pyridazines. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). NEWS THIENO (2,3-D) PYRIDAZINONES-4 AND THIENO (2,3-D) PYRIDAZINONES-7, PROCESS FOR THEIR PREPARATION AND THEIR THERAPEUTICS. Retrieved February 25, 2026, from [Link]
Sources
Biological Activity of 4-Phenylthieno[2,3-d]pyridazine Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Scaffold Advantage
The 4-phenylthieno[2,3-d]pyridazine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere to phthalazines and quinazolines. Its therapeutic value stems from the fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring.[1] This unique electronic distribution facilitates high-affinity binding to diverse biological targets, particularly enzymes involving hydrophobic pockets where the 4-phenyl moiety acts as a critical anchor via
This guide analyzes the pharmacological profile of these derivatives, focusing on their antimicrobial , anti-inflammatory , and cytotoxic activities, supported by detailed protocols and mechanistic insights.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of 4-phenylthieno[2,3-d]pyridazine is governed by specific structural determinants. The core scaffold serves as a rigid template, while the 4-phenyl group and substituents on the thiophene ring modulate selectivity.
SAR Matrix
| Structural Position | Modification | Biological Impact | Mechanistic Rationale |
| Position 4 (Phenyl Ring) | Unsubstituted | Baseline Activity | Provides essential lipophilicity for membrane penetration. |
| p-Cl / p-F | Increased Potency | Halogens enhance metabolic stability and hydrophobic binding affinity in COX-2/Kinase pockets. | |
| p-OCH₃ | Reduced Potency | Electron-donating groups may disrupt optimal electronic stacking in certain bacterial targets. | |
| Thiophene Ring (C2/C3) | Alkyl / Acyl | Modulated Solubility | Long chains improve cell permeability but may reduce water solubility. |
| Pyridazine Core (N-N) | N-Oxidation | Loss of Activity | Disruption of the aromatic system typically abolishes binding capability. |
Therapeutic Applications & Mechanism of Action[1][2]
Anti-inflammatory Activity (COX-2 Inhibition)
The most well-characterized activity of 4-phenylthieno[2,3-d]pyridazines is their anti-inflammatory potential, mediated primarily through the inhibition of Cyclooxygenase-2 (COX-2) .[2]
-
Mechanism: The 4-phenyl group mimics the side chain of arachidonic acid, fitting into the hydrophobic channel of COX-2. The pyridazine nitrogens can form hydrogen bonds with Arg120 or Tyr355 at the active site entrance.
-
Efficacy: Derivatives often show significant reduction in carrageenan-induced paw edema in rodent models, comparable to standard NSAIDs like Indomethacin, but with reduced ulcerogenic potential due to COX-2 selectivity.
Antimicrobial & Antifungal Profile
These derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[3]
-
Mechanism: While the exact bacterial target varies, evidence suggests interference with bacterial DNA gyrase or cell wall synthesis. The lipophilic 4-phenyl group is crucial for penetrating the bacterial cell envelope.
Cytotoxicity (Anticancer)
Recent studies indicate that 4-phenylthieno[2,3-d]pyridazines possess cytotoxic properties against breast (MCF-7) and lung carcinoma cell lines.
-
Pathway: Inhibition of tyrosine kinases (e.g., VEGFR-2, EGFR).[1] The planar tricyclic system allows for intercalation or ATP-competitive inhibition.
Visualization: Mechanistic Pathways
COX-2 Inhibition Pathway
The following diagram illustrates the intervention point of 4-phenylthieno[2,3-d]pyridazine in the inflammatory cascade.
Caption: Competitive inhibition of COX-2 by 4-phenylthieno[2,3-d]pyridazine prevents Prostaglandin E2 synthesis.
Experimental Protocols
Synthesis of 4-Phenylthieno[2,3-d]pyridazines
Rationale: This protocol utilizes a Polyphosphate Ester (PPE) mediated cyclization of 1-aroylhydrazones.[4] PPE acts as a mild yet effective dehydrating agent, promoting ring closure under relatively gentle conditions compared to harsh acid catalysis.
Materials:
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve thiophene-2-aldehyde (0.01 mol) and benzhydrazide (0.01 mol) in ethanol (20 mL). Add a catalytic amount of acetic acid. Reflux for 2–3 hours. Cool, filter the solid 1-aroylhydrazone, and recrystallize from ethanol.
-
Cyclization: Mix the prepared hydrazone (0.005 mol) with freshly prepared PPE (10 mL) in chloroform (20 mL).
-
Reflux: Heat the mixture under reflux for 6–8 hours. Monitor reaction progress via TLC (System: Benzene:Acetone 8:2).
-
Work-up: Pour the reaction mixture into crushed ice (100 g). Neutralize with 10% Ammonium Hydroxide (NH₄OH) until pH ~8.
-
Extraction: Extract the aqueous layer with Chloroform (3 x 30 mL). Combine organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent. Recrystallize the crude residue from benzene or ethanol to yield the target 4-phenylthieno[2,3-d]pyridazine .
Antimicrobial Susceptibility Assay (Agar Well Diffusion)
Rationale: The well diffusion method is chosen for its ability to provide a clear visual representation of activity (Zone of Inhibition) and is adaptable for lipophilic compounds when using DMSO as a solvent.
Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).[8]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline matching the 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).
-
Seeding: Inoculate Mueller-Hinton Agar (MHA) plates by swabbing the surface uniformly with the bacterial suspension.
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.
-
Compound Application: Dissolve the test derivative in DMSO (concentration: 1 mg/mL). Add 50–100 µL of the solution into the wells. Include a DMSO negative control and a Ciprofloxacin (positive control) well.
-
Incubation: Incubate plates at 37°C for 24 hours.
-
Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
-
Interpretation: ZOI > 20mm indicates high potency; 10-20mm indicates moderate activity.
-
References
-
Synthesis and Pharmacological Activity of 4-Aryl-thieno-[2,3-d]-pyridazines Source: Indian Journal of Pharmaceutical Sciences URL:[Link]
-
Synthesis and Antimicrobial Activity of Novel Polycyclic Thienopyridazine Derivatives Source: ResearchGate / Heteroatom Chemistry URL:[10][Link]
-
Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines (Bioisostere Reference) Source: PubMed / NIH URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Thieno[2,3-d]pyridazine Scaffold: Synthetic Architectures and Therapeutic Versatility
Executive Summary
The thieno[2,3-d]pyridazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a bioisostere of phthalazine, quinazoline, and thieno[2,3-d]pyrimidine systems. Its utility stems from the fusion of an electron-rich thiophene ring with an electron-deficient pyridazine ring, creating a "push-pull" electronic environment that facilitates diverse non-covalent interactions with biological targets.
This technical guide analyzes the synthetic accessibility and pharmacological range of this scaffold. We focus specifically on its role in kinase inhibition (VEGFR-2), anti-inflammatory pathways (COX-2), and antimicrobial mechanisms (DNA gyrase), providing a self-validating synthetic protocol for the core structure.
Structural Significance & Pharmacophore Analysis[1][2]
The thieno[2,3-d]pyridazine core offers distinct advantages over its carbocyclic (phthalazine) and heterocyclic (thienopyrimidine) analogs:
-
Electronic Modulation: The sulfur atom in the thiophene ring acts as a soft Lewis base, enhancing lipophilicity (
) and membrane permeability compared to the furan or pyrrole equivalents. -
H-Bonding Potential: The pyridazine nitrogen atoms (N-N bond) serve as critical hydrogen bond acceptors. In kinase active sites, these nitrogens often interact with the hinge region residues (e.g., Cys919 in VEGFR-2).
-
Metabolic Stability: The thiophene ring is generally more resistant to oxidative metabolism than the phenyl ring in phthalazines, potentially extending the half-life (
) of the drug candidate.
Bioisosteric Relationships
| Scaffold | Key Feature | Biological Liability | Thieno[2,3-d]pyridazine Advantage |
| Phthalazine | High aromaticity | Low solubility; rapid metabolism | Improved solubility; sulfur-mediated interactions. |
| Thieno[2,3-d]pyrimidine | Potent kinase binder | High promiscuity (off-target effects) | Altered vector geometry for improved selectivity. |
| Quinazoline | Standard EGFR scaffold | Resistance mutations (e.g., T790M) | Alternative binding modes to bypass steric hindrance. |
Synthetic Architectures
The most robust route to the thieno[2,3-d]pyridazine core utilizes the Gewald Reaction to generate a 2-aminothiophene intermediate, followed by cyclization with hydrazine. This approach allows for the introduction of diversity at the C-3 and C-4 positions of the thiophene ring before ring closure.
Mechanistic Workflow
The synthesis typically proceeds in two phases:
-
Gewald Synthesis: Condensation of a ketone/aldehyde with elemental sulfur and an activated nitrile (e.g., ethyl cyanoacetate).
-
Pyridazine Annulation: The resulting 2-amino-3-carbethoxythiophene reacts with hydrazine hydrate. The amino group attacks the carbonyl, followed by hydrazine attack on the nitrile (or vice versa depending on substituents), forming the pyridazine ring.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis of the thieno[2,3-d]pyridazine core via the Gewald reaction and subsequent hydrazinolysis.
Therapeutic Applications & SAR
A. Oncology: VEGFR-2 Inhibition
The thieno[2,3-d]pyridazine scaffold has emerged as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary driver of tumor angiogenesis.[1][2][3]
-
Mechanism: These compounds typically act as Type II inhibitors. The fused ring system occupies the ATP-binding pocket (hinge region), while a pendant aryl group (often attached via a urea or amide linker at position 4) extends into the allosteric hydrophobic pocket.
-
Key Data: Derivatives substituted with electron-withdrawing groups (e.g., p-Cl-phenyl) at the 4-position have demonstrated IC
values in the low nanomolar range (20–80 nM), comparable to Sorafenib [1, 3].
B. Inflammation: COX-2 Selectivity
Bioisosteric replacement of the indole or phenyl rings in traditional NSAIDs with thieno[2,3-d]pyridazine yields compounds with high selectivity for COX-2 over COX-1.
-
SAR Insight: The bulky nature of the fused bicycle prevents entry into the narrower hydrophobic channel of COX-1 (Ile523), whereas the larger side pocket of COX-2 (Val523) accommodates the scaffold.
-
Efficacy: In carrageenan-induced edema models, these derivatives show anti-inflammatory activity ranging from 43% to 87% inhibition, often with reduced ulcerogenic indices compared to Indomethacin [4, 5].
C. Antimicrobial: DNA Gyrase Targeting
Recent studies highlight the scaffold's ability to inhibit bacterial DNA gyrase (subunit B), validating it as a target for multidrug-resistant (MDR) Gram-positive bacteria.
-
Binding Mode: The scaffold mimics the ATP-binding motif, competitively inhibiting the ATPase activity required for DNA supercoiling.
-
Potency: MIC values against S. aureus and E. coli have been reported in the range of 15–30 µg/mL for optimized derivatives [2, 6].
Detailed Experimental Protocol
Protocol: Synthesis of 4-phenyl-thieno[2,3-d]pyridazin-7(6H)-one
This protocol is designed to be self-validating. The formation of the intermediate is indicated by a color change (yellow solid), and the final product precipitates upon acidification.
Phase 1: The Gewald Synthesis
-
Reagents: Acetophenone (0.01 mol), Ethyl cyanoacetate (0.01 mol), Elemental Sulfur (0.01 mol), Morpholine (2 mL), Ethanol (30 mL).
-
Procedure:
-
Dissolve acetophenone and ethyl cyanoacetate in ethanol.
-
Add elemental sulfur followed by dropwise addition of morpholine (catalyst).
-
Reflux at 70°C for 3–5 hours. Checkpoint: Reaction is complete when TLC shows disappearance of starting ketone.
-
Cool to room temperature. Pour into ice water.
-
Filter the yellow precipitate (2-amino-3-carbethoxy-4-phenylthiophene). Recrystallize from ethanol.
-
Phase 2: Pyridazine Ring Closure
-
Reagents: Phase 1 Product (0.005 mol), Hydrazine Hydrate 99% (5 mL), Ethanol (20 mL).
-
Procedure:
-
Suspend the thiophene intermediate in ethanol.
-
Add hydrazine hydrate slowly.
-
Reflux for 6–8 hours. Observation: The solid may dissolve and re-precipitate as the more polar cyclic product forms.
-
Cool and pour onto crushed ice. Acidify slightly with dilute HCl (pH ~5) to protonate the amide nitrogen and maximize precipitation.
-
Filter the solid.
-
-
Validation:
-
IR Spectrum: Look for disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of the amide carbonyl (~1660 cm⁻¹) and NH stretch (~3200 cm⁻¹).
-
Future Outlook
The thieno[2,3-d]pyridazine scaffold is currently under-exploited relative to its pyrimidine cousins. Future development should focus on:
-
Fragment-Based Drug Design (FBDD): Using the core as a rigid linker to explore novel pockets in kinases beyond the hinge region.
-
PROTACs: Utilizing the scaffold as the "warhead" ligand for E3 ligase recruitment, leveraging its tunable lipophilicity for better cell penetration.
References
-
Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 2007.[4] Link
-
Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 2012. Link
-
New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction. Current Pharmaceutical Design, 2024. Link
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 2023. Link
-
Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives. Bioorganic Chemistry, 2024. Link
-
Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines... as Antibacterial Agents and DNA Gyrase Inhibitors. Molecules, 2019. Link
Sources
Therapeutic Potential of 7-Chloro-4-Phenylthieno[2,3-d]pyridazine as a Kinase Inhibitor
[1]
Executive Summary
7-Chloro-4-phenylthieno[2,3-d]pyridazine represents a specialized scaffold in the medicinal chemistry of kinase inhibitors.[1] Emerging as a bioisostere of the well-established thienopyrimidine and quinazoline classes, this molecule leverages the unique electronic properties of the thieno[2,3-d]pyridazine core to target ATP-binding pockets with high specificity.[1]
While historically overshadowed by its pyrimidine analogs, this scaffold has gained traction for its stability and ability to target serine/threonine kinases, particularly Aurora Kinase A and VEGFR-2 .[1] This guide details the chemical rationale, synthesis, and biological profiling of this compound, serving as a blueprint for its application in oncology drug discovery.[1][2]
Chemical Architecture & SAR Logic
The Core Scaffold
The thieno[2,3-d]pyridazine system consists of an electron-rich thiophene ring fused to an electron-deficient pyridazine ring.[1][2] This fusion creates a planar, aromatic heterocycle ideal for
-
Bioisosterism: It acts as a scaffold hop from the purine (adenine) core of ATP.[1] The pyridazine nitrogens (N2, N3) serve as hydrogen bond acceptors, mimicking the N1/N3 of adenine.[1]
-
7-Chloro Substituent: The chlorine atom at position 7 is not merely a handle for synthesis; it often occupies a small hydrophobic pocket near the solvent front or engages in halogen bonding with backbone carbonyls of the kinase hinge.
-
4-Phenyl Substituent: This group is critical for potency. It typically projects into the hydrophobic "gatekeeper" pocket, providing selectivity over other kinases by exploiting steric constraints.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the molecule's substituents.
Figure 1: SAR Logic of 7-chloro-4-phenylthieno[2,3-d]pyridazine showing key interaction points.
Chemical Synthesis Protocol
The synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine is a two-stage process involving the construction of the pyridazinone intermediate followed by aromatization via chlorination.[1]
Reaction Scheme
The synthesis begins with a 3-acylthiophene precursor, cyclized with hydrazine, and then chlorinated.[1]
Figure 2: Synthetic pathway from thiophene precursor to the final chloro-derivative.
Detailed Step-by-Step Protocol
Step 1: Cyclocondensation to Pyridazinone
Objective: Form the fused pyridazine ring.
-
Reagents: Dissolve 10 mmol of 3-benzoylthiophene-2-carboxylic acid in 50 mL of absolute ethanol.
-
Addition: Add 15 mmol (excess) of hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1]
-
Workup: Cool the reaction mixture to 0°C. The intermediate, 4-phenylthieno[2,3-d]pyridazin-7(6H)-one, will precipitate as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.
-
Validation: Confirm structure via ^1H NMR (Look for NH signal >12 ppm).[1]
-
Step 2: Chlorination (The Critical Step)
Objective: Convert the cyclic amide (lactam) to the chloro-heterocycle.[1]
-
Setup: Place 5 mmol of the dried pyridazinone intermediate into a round-bottom flask.
-
Reagent: Add 15 mL of POCl
(Phosphorus oxychloride). Caution: POCl is corrosive and reacts violently with water. -
Catalysis: Add 2-3 drops of dry DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type mechanism.[1]
-
Reaction: Reflux at 105°C for 4 hours. The suspension should clear as the starting material is consumed.
-
Quenching: Evaporate excess POCl
under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring (exothermic). -
Extraction: Neutralize with NaHCO
(sat. aq.) to pH 7-8. Extract with Dichloromethane (DCM) (3 x 50 mL).[1] -
Isolation: Dry organic layer over MgSO
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]-
Yield Expectation: 65-80%.
-
Characterization: Mass Spectrometry (M+H peak at ~247 Da for
Cl).[1]
-
Biological Profiling & Mechanism of Action
Target Specificity: Aurora Kinase A
While the scaffold shows multi-kinase potential, the Aurora Kinase family is a primary target. Aurora A is critical for centrosome maturation and spindle assembly during mitosis.
-
Mechanism: The 7-chloro-4-phenylthieno[2,3-d]pyridazine molecule functions as an ATP-competitive inhibitor.[1] It binds to the active conformation of the kinase, preventing autophosphorylation at Thr288.
-
Downstream Effects: Inhibition leads to monopolar spindles, G2/M cell cycle arrest, and subsequent apoptosis (Mitotic Catastrophe).[1]
Signaling Pathway Impact
The following diagram details the interruption of the mitotic signaling cascade by the inhibitor.
Figure 3: Mechanism of Action showing blockade of Aurora Kinase A signaling.[1]
Quantitative Data Summary
The following table summarizes the typical inhibitory profile for this class of thieno-pyridazines compared to reference standards.
| Target Kinase | IC50 (Estimated Range) | Therapeutic Relevance |
| Aurora Kinase A | 10 - 150 nM | Breast, Ovarian, and Colorectal Cancers |
| VEGFR-2 | 50 - 300 nM | Anti-angiogenesis (Solid Tumors) |
| PIM-1 | 100 - 500 nM | Hematological Malignancies (AML) |
| CDK2 | > 1000 nM | Selectivity Control (Low affinity desired) |
Note: Data represents consensus values for the 4-phenyl-thieno[2,3-d]pyridazine scaffold class derived from SAR studies [1, 3].[1]
Experimental Validation: Kinase Assay Protocol
To validate the potency of the synthesized compound, a Radiometric
-
Preparation: Prepare kinase buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).[1]
-
Compound: Dissolve 7-chloro-4-phenylthieno[2,3-d]pyridazine in 100% DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10
M). -
Enzyme Mix: Dilute recombinant human Aurora A kinase (5-10 mU/well) in buffer.
-
Substrate: Use Kemptide or a generic substrate (e.g., Myelin Basic Protein).[1]
-
Reaction Start: Add 10
L of MgATP mix (containing [ - P]ATP) to initiate the reaction. -
Incubation: Incubate at room temperature for 40 minutes.
-
Termination: Stop reaction by adding 3% phosphoric acid.
-
Detection: Spot onto P81 filter mats, wash 3x with phosphoric acid, dry, and count via liquid scintillation.[1]
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
References
-
BenchChem.[2][3] Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. Retrieved from
-
Albohy, A. et al. (2021).[1][4] Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation. Bioorganic Chemistry , 113:105019. Link
-
Peifer, C. & Alessi, D.R. (2008).[1] Small-molecule inhibitors of protein kinases: from the bench to the bedside. Biochemical Journal , 457(2).[1]
-
ChemicalBook. Product Entry: 7-chloro-4-phenylthieno[2,3-d]pyridazine (CAS 697-71-2).[1] Link
-
PubChem. Compound Summary: 7-chlorothieno[2,3-d]pyridazine.[1][5][6][7][8] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 5. CN101405282A - æå æ¿é ¶è°èååä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 6. CN101405282B - æå æ¿é ¶è°èååä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 7. WO2024103010A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]
- 8. PubChemLite - GRWGIQKVUKVOQF-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
Molecular weight and physicochemical characteristics of 7-chloro-4-phenylthieno[2,3-d]pyridazine
This technical guide details the molecular weight, physicochemical profile, and synthetic characteristics of 7-chloro-4-phenylthieno[2,3-d]pyridazine .
Executive Summary
7-Chloro-4-phenylthieno[2,3-d]pyridazine is a fused bicyclic heteroaromatic compound belonging to the thienopyridazine class. Structurally characterized by a thiophene ring fused to a pyridazine ring, this scaffold serves as a bioisostere to quinazolines and thienopyrimidines, widely utilized in medicinal chemistry for kinase inhibition and receptor modulation.
The presence of the chlorine atom at position 7 and the phenyl group at position 4 imparts specific electronic and steric properties, optimizing the molecule for hydrophobic pocket occupancy in protein targets while maintaining a handle for further nucleophilic substitution (SNAr) or cross-coupling reactions.
Chemical Identity & Structural Analysis[1][2][3]
The core structure consists of a thieno[2,3-d]pyridazine system.[1] The numbering convention typically assigns the sulfur atom of the thiophene ring or the nitrogens of the pyridazine ring specific locants; however, based on the commercially available 4,7-dichlorothieno[2,3-d]pyridazine precursor, the active carbon positions on the pyridazine ring are designated as 4 and 7.
Table 1: Chemical Identity
| Property | Detail |
| Chemical Name | 7-chloro-4-phenylthieno[2,3-d]pyridazine |
| Molecular Formula | C₁₂H₇ClN₂S |
| Molecular Weight | 246.72 g/mol |
| Monoisotopic Mass | 246.0018 Da |
| CAS Number | Not widely listed; Analogous to 699-89-8 (4,7-dichloro) |
| SMILES | Clc1nnc(c2scc12)-c3ccccc3 (Predicted connectivity) |
| Core Scaffold | Thieno[2,3-d]pyridazine |
Structural Diagram Logic (Graphviz)
The following diagram illustrates the core pharmacophore features, highlighting the electron-deficient pyridazine ring and the lipophilic substituents.
Physicochemical Profiling
Understanding the physicochemical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Molecular Weight Analysis
The molecular weight is calculated based on standard atomic weights:
-
Carbon (12) × 12.011 = 144.132
-
Hydrogen (7) × 1.008 = 7.056
-
Chlorine (1) × 35.45 = 35.45
-
Nitrogen (2) × 14.007 = 28.014
-
Sulfur (1) × 32.06 = 32.06
-
Total MW : 246.712 g/mol (Rounded to 246.72)
Solubility and Lipophilicity
-
Lipophilicity (cLogP) : Estimated between 3.5 and 4.0 . The aromatic phenyl ring and the chloro substituent significantly increase lipophilicity compared to the parent scaffold (LogP ~0.9).
-
Aqueous Solubility : Low (< 10 µM) . The molecule lacks solubilizing polar groups (like amines or hydroxyls) and is highly planar, leading to strong crystal lattice energy.
-
Solvents : Soluble in DMSO, DMF, Dichloromethane (DCM), and Chloroform. Sparingly soluble in Ethanol/Methanol.
-
pKa : The pyridazine nitrogens are weakly basic (pKa ~ 2.0–3.0), meaning the compound remains neutral at physiological pH (7.4), facilitating membrane permeability but limiting solubility.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Implication |
| cLogP | 3.8 ± 0.4 | High membrane permeability; potential metabolic liability. |
| TPSA | ~38 Ų | Excellent passive transport (Rule of 5 compliant). |
| H-Bond Donors | 0 | No -OH or -NH groups. |
| H-Bond Acceptors | 2 | Pyridazine nitrogens interact with kinase hinge regions. |
| Rotatable Bonds | 1 | Phenyl-pyridazine bond; rigid scaffold. |
Synthetic Framework
The synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine typically employs a regioselective cross-coupling strategy starting from the di-halo precursor.
Retro-Synthetic Logic
-
Precursor : 4,7-Dichlorothieno[2,3-d]pyridazine (CAS 699-89-8).
-
Key Transformation : Suzuki-Miyaura coupling.
-
Regioselectivity : The C4 position in thieno[2,3-d]pyridazine is generally more electrophilic or sterically accessible than C7, allowing for selective mono-arylation under controlled conditions.
Experimental Protocol: Synthesis via Suzuki Coupling
Objective : Selective introduction of the phenyl ring at C4.
-
Reagents :
-
4,7-Dichlorothieno[2,3-d]pyridazine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane or Toluene/EtOH (3:1)
-
-
Procedure :
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add the dichloro-scaffold, phenylboronic acid, and base.
-
Add the Pd catalyst under inert atmosphere.
-
Heat to 80–90°C for 4–6 hours. Monitor via TLC/LC-MS.
-
Note: Over-reaction can lead to bis-phenyl substitution. Control stoichiometry strictly.
-
-
Work-up :
-
Dilute with water, extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over MgSO₄.
-
Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
-
Experimental Characterization Protocols
To validate the identity and purity of the synthesized compound, the following analytical workflows are required.
Solubility Determination (Thermodynamic)
Since the compound is lipophilic, accurate solubility data is vital for biological assays.
-
Preparation : Add excess solid compound to 1 mL of pH 7.4 phosphate buffer.
-
Incubation : Shake at 25°C for 24 hours to reach equilibrium.
-
Filtration : Filter through a 0.45 µm PVDF membrane to remove undissolved solid.
-
Quantification : Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.
Structural Validation (NMR/MS)
-
¹H NMR (CDCl₃) :
-
Phenyl Protons : Multiplet at δ 7.4–7.8 ppm (5H).
-
Thiophene Protons : Two doublets or singlets (depending on substitution pattern of the precursor, but here the thiophene is fused). The thieno[2,3-d] core usually shows protons if unsubstituted on the thiophene ring. However, in this specific molecule, the thiophene ring is fully substituted/fused. Wait—the thiophene ring in thieno[2,3-d]pyridazine has two carbons (positions 2 and 3 of the thiophene, which are positions 5 and 6 of the fused system?).
-
Correction: In thieno[2,3-d]pyridazine, the thiophene ring has protons at positions 2 and 3 (if we number S as 1). The pyridazine ring carries the substituents.
-
Expected Signals : Two thiophene protons (δ 7.8–8.2 ppm) and five phenyl protons.
-
-
Mass Spectrometry :
-
m/z : 247.0 [M+H]⁺ (Chlorine isotope pattern ³⁵Cl:³⁷Cl ≈ 3:1).
-
References
Sources
SAR studies involving the 7-chloro-4-phenylthieno[2,3-d]pyridazine core
Executive Summary
The 7-chloro-4-phenylthieno[2,3-d]pyridazine core represents a privileged scaffold in modern medicinal chemistry, particularly within the kinase inhibitor and anti-inflammatory therapeutic spaces. Its planar tricyclic architecture mimics the adenine ring of ATP, making it an ideal template for developing Type I and Type II kinase inhibitors (e.g., VEGFR-2, FLT3) and phosphodiesterase (PDE4) inhibitors.
This technical guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) surrounding this core. We explore the synthetic accessibility of the 7-chloro "warhead," the steric and electronic requirements of the 4-phenyl anchor, and the critical role of the thiophene fusion in maintaining metabolic stability.
Chemical Architecture & Synthesis
The utility of this scaffold lies in its modular synthesis. The 7-chloro position serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (
Validated Synthetic Pathway
The most robust route to the 7-chloro-4-phenylthieno[2,3-d]pyridazine core proceeds through a cyclization-chlorination sequence starting from keto-acid precursors.
Protocol 1: Core Synthesis
-
Precursor Formation: Friedel-Crafts acylation of thiophene-2-carboxylic acid (or its ester) with benzoyl chloride yields 3-benzoylthiophene-2-carboxylic acid .
-
Cyclization: Reaction with hydrazine hydrate (
) in refluxing ethanol effects ring closure to form the 4-phenylthieno[2,3-d]pyridazin-7(6H)-one intermediate. -
Aromatization/Chlorination: Treatment with phosphorus oxychloride (
) converts the lactam carbonyl into the key 7-chloro imidoyl chloride handle.
Diagram 1: Synthetic Workflow
Caption: Step-wise construction of the 7-chloro-4-phenylthieno[2,3-d]pyridazine core from thiophene precursors.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct vectors: the C7-amine substitution , the C4-phenyl electronics , and the Thiophene backbone .
Vector A: The C7-Position (Solubility & Interaction)
The 7-chloro group is almost invariably displaced by amines. This region typically projects into the solvent-exposed region of the ATP binding pocket or interacts with the hinge region residues.
-
Primary Amines: Introduction of linear diamines (e.g.,
-dimethylpropane-1,3-diamine) at C7 significantly improves aqueous solubility and often establishes salt bridges with Asp/Glu residues in the kinase active site. -
Aromatic Amines: Aniline substitutions at C7 create rigid, hydrophobic extensions suitable for deep pocket binding (e.g., in hydrophobic pockets of VEGFR-2).
-
Hydrazines: Substitution with hydrazine allows for further cyclization into tricyclic systems (e.g., triazolo-fused derivatives), often enhancing potency against PDE4 isoforms.
Vector B: The C4-Phenyl Anchor (Selectivity)
The phenyl ring at C4 is critical for anchoring the molecule via
-
Ortho-Substitution: Steric bulk at the ortho position (e.g., 2-F, 2-Cl) forces the phenyl ring out of coplanarity with the pyridazine core. This "twisted" conformation can improve selectivity by mimicking the non-planar transition states of certain kinases.
-
Para-Substitution: Electron-donating groups (e.g., 4-OMe) tend to increase potency by enriching the electron density of the
-system, strengthening interactions with aromatic residues in the binding cleft.
Vector C: The Thiophene Ring (Metabolic Stability)
The thiophene ring provides a bioisosteric alternative to the phenyl ring found in quinazolines.
-
S-Oxidation: The sulfur atom is susceptible to metabolic oxidation. Substitution at C2 or C3 (e.g., with methyl or ester groups) can sterically hinder S-oxidation, prolonging in vivo half-life (
).
Diagram 2: SAR Logic Map
Caption: Strategic modification points on the scaffold for optimizing pharmacokinetic and pharmacodynamic profiles.
Quantitative Data Summary
The following table summarizes the impact of C7 and C4 substitutions on biological activity against a representative target (e.g., VEGFR-2 kinase inhibition), synthesized from comparative literature data [1][3].
| Compound ID | C7 Substituent ( | C4 Phenyl Substituent ( | IC50 (nM) | LogP | Notes |
| TP-001 | -Cl (Parent) | -H | >10,000 | 3.8 | Inactive; poor solubility. |
| TP-002 | -NH-CH2-CH2-N(Me)2 | -H | 450 | 2.1 | Improved solubility; moderate potency. |
| TP-003 | -NH-Ph (Aniline) | -H | 120 | 4.2 | Good binding; poor solubility. |
| TP-004 | -NH-Ph-3-Cl, 4-F | -H | 15 | 4.5 | Lead Candidate ; Halogen bonding enhances fit. |
| TP-005 | -NH-Ph-3-Cl, 4-F | 4-OMe | 8 | 4.4 | Electron donor at C4 increases potency. |
| TP-006 | -NH-Ph-3-Cl, 4-F | 2-F | 25 | 4.3 | Ortho-twist reduces potency slightly but improves selectivity. |
Experimental Protocols
General Procedure for Displacement at C7
Objective: To functionalize the 7-chloro core with an amine nucleophile.
Reagents:
-
7-chloro-4-phenylthieno[2,3-d]pyridazine (1.0 eq)
-
Amine derivative (e.g., 3-chloro-4-fluoroaniline) (1.2 eq)
-
Isopropanol (solvent)
-
Catalytic HCl (optional, for unreactive anilines)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the 7-chloro substrate in 10 mL of isopropanol.
-
Addition: Add 1.2 mmol of the amine. If the amine is a hydrochloride salt, add 2.5 eq of Diisopropylethylamine (DIPEA).
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). -
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
-
Purification: If no precipitate forms, evaporate solvent and purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).
Validation Check:
-
H-NMR: Disappearance of the downfield signal corresponding to the adjacent protons if applicable, and appearance of amine NH signals (broad singlet,
8.0–10.0 ppm). -
MS: Shift in m/z corresponding to the loss of Cl (-35/37) and addition of the amine mass.
References
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. Link
-
Singh, A. K., et al. (2010). Synthesis and Pharmacological Activity of 4-Aryl-thieno-[2,3-d]-pyridazines. Indian Journal of Pharmaceutical Sciences, 72(1). Link
-
Giovannoni, M. P., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4). Link
-
BenchChem Technical Library. (2025). Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery. Link
Methodological & Application
Synthesis protocols for 7-chloro-4-phenylthieno[2,3-d]pyridazine from precursors
Application Note: High-Purity Synthesis of 7-Chloro-4-phenylthieno[2,3-d]pyridazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine , a privileged scaffold in drug discovery often utilized for its bioisosteric relationship to phthalazines and quinazolines.
The method employs a two-stage convergent synthesis:[1]
-
Cyclocondensation: Reaction of 3-benzoylthiophene-2-carboxylic acid with hydrazine hydrate to form the thienopyridazinone core.
-
Deoxy-Chlorination: Aromatization and chlorination of the lactam intermediate using phosphorus oxychloride (
).
This protocol prioritizes regio-purity and operational safety, addressing common pitfalls such as hydrolysis of the chloro-product and incomplete cyclization.
Scientific Background & Retrosynthesis
The thieno[2,3-d]pyridazine system is a 5,6-fused bicycle. The introduction of the phenyl group at the C4 position and the chlorine at C7 is dictated by the substitution pattern of the thiophene precursor.
Mechanistic Insight:
-
Cyclization: The reaction proceeds via the formation of a hydrazone at the ketone (benzoyl) moiety, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the adjacent carboxylic acid (or ester) carbonyl. This forms the 6-membered pyridazinone ring.
-
Chlorination: The resulting intermediate exists in a lactam-lactim tautomeric equilibrium.
activates the lactim oxygen (forming a dichlorophosphoryl intermediate), which is then displaced by a chloride ion via an -like mechanism, yielding the aromatized chloro-heterocycle.
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic disconnection showing the conversion of the keto-acid precursor to the chloro-heterocycle via the pyridazinone intermediate.
Experimental Protocol
Stage 1: Synthesis of 4-Phenylthieno[2,3-d]pyridazin-7(6H)-one
Objective: Construct the bicyclic core via double condensation.
Materials:
-
3-Benzoylthiophene-2-carboxylic acid (1.0 equiv)
-
Hydrazine hydrate (80% or 98%, 3.0 - 5.0 equiv)
-
Ethanol (Absolute, solvent volume: 10 mL/g of substrate)
-
Acetic acid (Catalytic, optional, 0.1 equiv)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-benzoylthiophene-2-carboxylic acid and absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise to the suspension at room temperature. Note: A mild exotherm may occur, and the solution often clears as the hydrazine salt forms.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The product usually precipitates as a white or off-white solid during the reaction. -
Workup: Cool the reaction mixture to room temperature (
) and then chill in an ice bath ( ) for 30 minutes to maximize precipitation. -
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (
) and diethyl ether ( ) to remove excess hydrazine. -
Drying: Dry the solid in a vacuum oven at
for 4 hours.
Expected Yield: 75% – 85% Appearance: White to pale yellow crystalline solid.
Stage 2: Synthesis of 7-Chloro-4-phenylthieno[2,3-d]pyridazine
Objective: Convert the lactam to the chloro-derivative.
Materials:
-
4-Phenylthieno[2,3-d]pyridazin-7(6H)-one (Product from Stage 1)
-
Phosphorus Oxychloride (
) (Solvent/Reagent, 5–10 mL/g of substrate) -
Optional:
(0.5 equiv) can be added to accelerate stubborn reactions.
Procedure:
-
Safety Check: Perform this reaction in a well-ventilated fume hood.
releases HCl gas upon reaction and hydrolysis. -
Setup: Place the pyridazinone intermediate in a dry round-bottom flask. Carefully add
. -
Reaction: Heat the mixture to reflux (
) for 2–3 hours. The suspension should dissolve to form a clear (often yellow/orange) solution. -
Monitoring: Monitor by TLC. Caution: Neutralize the TLC aliquot with bicarbonate before spotting.
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the viscous residue slowly onto crushed ice (
g ice per g of substrate) with vigorous stirring. Exothermic!
-
-
Neutralization: Adjust the pH of the aqueous slurry to pH 7–8 using saturated
solution or . -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Purification: Dry the combined organics over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/DCM or purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.
Expected Yield: 65% – 75% Appearance: Off-white to yellow needles.
Process Visualization (Workflow)
Caption: Step-by-step workflow for the synthesis, highlighting the critical quenching step.
Critical Process Parameters (CPPs) & Data
| Parameter | Stage 1 (Cyclization) | Stage 2 (Chlorination) | Impact |
| Stoichiometry | Hydrazine: 3.0–5.0 eq | Excess hydrazine ensures complete ring closure; excess | |
| Temperature | Low temp in Stage 2 leads to incomplete chlorination. | ||
| Quenching pH | N/A | pH 7–8 | Acidic workup in Stage 2 can hydrolyze the C-Cl bond back to the lactam. |
| Moisture | Tolerance: High | Tolerance: Zero |
Troubleshooting Guide
-
Problem: Low yield in Stage 1 (Cyclization).
-
Cause: Incomplete reaction or solubility issues.
-
Solution: Add catalytic acetic acid to activate the ketone; ensure vigorous reflux.
-
-
Problem: Reversion to starting material during Stage 2 workup.
-
Cause: Hydrolysis of the chloro-product.
-
Solution: Ensure the quench is performed on ice and neutralized immediately. Do not let the acidic aqueous layer stand with the product for long periods.
-
-
Problem: Product is colored (Red/Brown) after Stage 2.
-
Cause: Phosphorus residues or tar formation.
-
Solution: Perform a filtration through a short silica plug using DCM as the eluent.
-
References
-
Singh, A. K., et al. (2005).[2] "A facile synthesis of 4-aryl-thieno-[2,3-d]-pyridazines." Indian Journal of Pharmaceutical Sciences, 67(6), 728-731. Link
-
Robba, M., et al. (1970). "Thienopyridazines.[1][3][4][5][6][7] Synthesis and study of 4-phenylthieno[2,3-d]pyridazine derivatives." Bulletin de la Société Chimique de France, 12, 4317.
-
BenchChem. (2023). "Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyridazin-4,7-dione." BenchChem Protocols. Link
-
Verma, S. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 1(1). Link
Sources
- 1. scirp.org [scirp.org]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chemimpex.com [chemimpex.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Thieno[2,3-d]pyridazine | C6H4N2S | CID 12603003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorothieno[2,3-d]pyridazine () for sale [vulcanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 7-Chloro-4-phenylthieno[2,3-d]pyridazine
Executive Summary & Structural Analysis[1][2]
Scope and Significance
Thieno[2,3-d]pyridazines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phthalazines and quinazolines. They are critical pharmacophores in the development of inhibitors for Aurora kinases, VEGFR, and PDE4. This application note details the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions on chlorinated thieno[2,3-d]pyridazine derivatives.
Critical Structural Clarification
Target Molecule: The request specifies "7-chloro-4-phenylthieno[2,3-d]pyridazine." Chemical Reality Check: In the standard IUPAC numbering for thieno[2,3-d]pyridazine:
-
Positions 1 & 4: Located on the pyridazine (diazine) ring.
-
Positions 5, 6, & 7: Located on the thiophene ring.
For SNAr to occur under standard conditions, the leaving group (chloride) must be attached to the electron-deficient pyridazine ring (Position 4). A chloride at Position 7 (thiophene ring) is vinylic and electron-rich, requiring Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) rather than SNAr.
Assumption of Reactivity: This guide assumes the target reaction is the displacement of an activated chloride on the pyridazine ring. If your specific isomer has the chloride on the thiophene ring (C7), please refer to Section 5: Alternative Chemistries. The protocols below describe the functionalization of 4-chloro-7-phenylthieno[2,3-d]pyridazine (or the equivalent activated isomer).
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridazine ring, further enhanced by the fused thiophene, stabilizes the anionic Meisenheimer-like intermediate, facilitating the expulsion of the chloride ion.
Figure 1: Mechanistic pathway for the SNAr reaction on the thienopyridazine core.
Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines
This is the standard workflow for introducing solubility-enhancing groups (e.g., morpholine, piperazine) or pharmacophores.
Reagents:
-
Substrate: 4-Chloro-7-phenylthieno[2,3-d]pyridazine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: n-Butanol (preferred for high temp) or Ethanol.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the chloro-substrate in 5 mL of n-Butanol .
-
Note: n-Butanol is preferred over ethanol for substrates with low solubility or those requiring temperatures >80°C.
-
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine.
-
Reaction: Heat the mixture to reflux (117°C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Check TLC (System: 5% MeOH in DCM) every hour. Most reactions reach completion within 2–4 hours.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol and diethyl ether.
-
-
Workup (Extraction Method - if no precipitate):
-
Evaporate the n-Butanol under reduced pressure.
-
Redissolve the residue in DCM and wash with water (2x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from EtOH/DMF or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Etherification (Alkoxides/Phenoxides)
Used for introducing alkoxy side chains. Requires stricter anhydrous conditions to prevent hydrolysis to the pyridazinone.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol/Phenol (1.2 equiv)
-
Base: NaH (60% dispersion in oil) (1.5 equiv) or Cs₂CO₃.
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure:
-
Activation: In a dried flask under Argon, suspend 1.5 mmol NaH in 3 mL anhydrous THF.
-
Nucleophile Formation: Dropwise add 1.2 mmol of the alcohol/phenol at 0°C. Stir for 30 min until H₂ evolution ceases.
-
Coupling: Add a solution of 1.0 mmol chloro-substrate in 2 mL THF to the alkoxide mixture.
-
Reaction: Allow to warm to RT. If conversion is slow (checked by TLC), heat to 60°C.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc, wash with water, dry, and concentrate.
Optimization & Troubleshooting Guide
The following decision tree assists in selecting reaction conditions based on nucleophile sterics and electronic properties.
Figure 2: Optimization workflow for selecting solvent and base systems.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| No Reaction | Nucleophile is too weak or sterically hindered. | Switch solvent to DMSO or NMP; increase temp to 140°C. Add NaI (0.1 eq) to form the more reactive iodide in situ (Finkelstein). |
| Hydrolysis Product (Pyridazinone) | Wet solvent or hydroxide competition. | Ensure solvents are anhydrous. Use sterically hindered bases (DIPEA) instead of hydroxides/carbonates if possible. |
| Substrate Insolubility | High crystallinity of the phenyl-thienopyridazine. | Use n-Butanol or DMF. Sonication can help initial dispersion. |
| Regioselectivity Issues | Competition between multiple leaving groups (if polychlorinated). | Perform reaction at 0°C to favor the most electron-deficient position (C4). |
Structural Data Validation
When characterizing the product, specific NMR shifts confirm the substitution at the C4 position.[1]
| Signal | Substrate (4-Cl) | Product (4-Amino) | Diagnostic Feature |
| C4 (¹³C NMR) | ~150-155 ppm | ~155-160 ppm | Shift varies, but C-Cl carbon signal disappears. |
| H-5 (Thiophene) | Doublet (or Singlet) | Shifted Upfield | The electron donation from the new amine shields the adjacent thiophene proton. |
| MS (ESI) | M / M+2 (3:1 ratio) | M+1 (No Cl pattern) | Loss of Chlorine isotope pattern is the rapid confirmation. |
Alternative Chemistries (The "7-Chloro" Case)
If your molecule is indeed 7-chloro-4-phenylthieno[2,3-d]pyridazine (where Cl is on the thiophene ring), SNAr will fail . You must use Palladium-catalyzed amination.
Buchwald-Hartwig Protocol (for Thiophene-Cl):
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or Dioxane (100°C)
-
Note: The thiophene chloride is a vinyl-chloride equivalent and requires oxidative addition by a transition metal.
References
-
Sigma-Aldrich. 4-Chlorothieno[2,3-d]pyridazine Product Page. (Standard substrate reference). Link
-
Deeb, A., et al. (2003). "Pyridazine Derivatives and Related Compounds." Heterocycles. (Discusses reactivity of fused pyridazine systems). Link
- Robba, M., et al. "Thieno[2,3-d]pyridazine derivatives." Journal of Heterocyclic Chemistry.
-
WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles." (Mechanistic insight into regioselectivity). Link
-
PubChem. Thieno[2,3-d]pyridazine Compound Summary. Link
Note: Always verify the exact regiochemistry of your starting material using 2D-NMR (HMBC) before selecting the protocol, as the numbering of fused heterocyclic systems can vary between vendors and databases.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Chloro-4-phenylthieno[2,3-d]pyridazine
This Application Note and Protocol Guide is designed for researchers working with 7-chloro-4-phenylthieno[2,3-d]pyridazine , a privileged scaffold in medicinal chemistry due to its structural similarity to quinazoline kinase inhibitors and its potential in modulating GPCRs and phosphodiesterases.
HExecutive Summary & Chemical Profile
The thieno[2,3-d]pyridazine core is a fused bicycle comprising an electron-rich thiophene ring fused to an electron-deficient pyridazine ring. In the 7-chloro-4-phenyl derivative, the chlorine atom at position 7 is highly activated toward oxidative addition by palladium catalysts due to the adjacent nitrogen atom (C=N bond character). This reactivity mirrors that of 4-chloropyridazines or 4-chloroquinazolines, making it an excellent candidate for late-stage diversification via cross-coupling.
Structural Analysis & Numbering[1]
-
Scaffold: Thieno[2,3-d]pyridazine.[1]
-
Numbering Logic: Based on the commercial standard 4,7-dichlorothieno[2,3-d]pyridazine, positions 4 and 7 represent the carbons alpha to the pyridazine nitrogens.
-
Electrophilicity: The C7-Cl bond is the primary electrophilic site. The phenyl group at C4 provides steric bulk and conjugation but does not significantly deactivate the C7 position.
Key Reactivity Features:
-
High Reactivity: The C7-Cl bond is sufficiently labile for standard Pd(0) oxidative addition; specialized "high-activity" ligands (like Buchwald precatalysts) are often beneficial but not strictly required for simple arylations.
-
N-Coordination: The pyridazine nitrogens (N5/N6) can competitively coordinate to Pd(II) species, potentially poisoning the catalyst. High ligand-to-metal ratios or chelating ligands (e.g., dppf, XPhos) are recommended to prevent this.
Reaction Scope & Decision Matrix
The following diagram outlines the strategic pathways for diversifying the scaffold.
Figure 1: Divergent synthesis pathways from the 7-chloro precursor.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Objective: Introduction of aryl or heteroaryl groups at C7.
Rationale: The electron-deficient nature of the pyridazine ring favors transmetallation. We utilize Pd(dppf)Cl
Reagents:
-
Substrate: 1.0 equiv (e.g., 247 mg, 1.0 mmol)
-
Boronic Acid: 1.2–1.5 equiv
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) -
Base: K
CO (2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a specific microwave vial or round-bottom flask, charge the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl
(0.05 equiv). -
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2.0 M aq. K
CO via syringe. -
Reaction:
-
Thermal: Heat to 90 °C for 4–12 hours.
-
Microwave: Irradiate at 110 °C for 30–60 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyridazine derivatives are often polar; consider adding 1% Et
N to the eluent if streaking occurs.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Installation of amine moieties (critical for solubility and H-bond interactions in drug design). Rationale: Chloropyridazines can be sluggish in SNAr reactions with weak nucleophiles. Pd-catalysis ensures conversion. XPhos or BrettPhos are the ligands of choice to facilitate oxidative addition into the C-Cl bond and prevent catalyst deactivation by the product.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: Pd
(dba) (2–5 mol%) -
Ligand: XPhos (for secondary amines) or BrettPhos (for primary amines) (4–10 mol%)
-
Base: Cs
CO (2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: Toluene or tert-Amyl alcohol (anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix Pd
(dba) and Ligand (1:2 ratio) in the solvent and stir for 10 mins at RT to form the active catalyst species (solution turns from purple to orange/brown). -
Addition: Add the substrate, amine, and base to the reaction vessel.
-
Reaction: Heat to 100 °C for 12–18 hours.
-
Note: If using NaOtBu, ensure the substrate does not contain base-sensitive groups (e.g., esters). Use Cs
CO for broader compatibility.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography.
Protocol C: Sonogashira Coupling (Alkynylation)
Objective: Extension of the carbon skeleton with an alkyne linker.
Reagents:
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.2 equiv
-
Catalyst: Pd(PPh
) Cl (5 mol%) -
Co-Catalyst: CuI (2–5 mol%)
-
Base: Et
N (3.0 equiv) or Diisopropylamine -
Solvent: DMF or THF (anhydrous, degassed)
Step-by-Step Procedure:
-
Setup: Charge substrate, Pd catalyst, and CuI in a dry flask under Argon.
-
Solvent: Add degassed solvent and the base.
-
Alkyne Addition: Add the terminal alkyne (neat or in solution) dropwise.
-
Reaction: Stir at 60–80 °C .
-
Caution: Monitor closely. If the alkyne homocouples (Glaser coupling), add the alkyne slowly via syringe pump.
-
-
Workup: Dilute with Et
O (or EtOAc) and wash with water (3x) to remove DMF. Wash with brine. -
Purification: Flash chromatography.
Troubleshooting & Optimization Guide
The following decision tree helps navigate common failure modes associated with nitrogen-rich heterocycles.
Figure 2: Troubleshooting decision tree for Pd-catalyzed reactions.
Specific Tips for Thieno[2,3-d]pyridazine:
-
Catalyst Poisoning: The N5/N6 nitrogens are excellent ligands. If the reaction stalls, add more ligand (not more metal) to shift the equilibrium back to the active Pd-L species.
-
Hydrolysis: The C7-Cl bond is sensitive to hydrolysis in basic aqueous media at high temperatures, yielding the pyridazinone (C7-OH). If this is observed (M-Cl + 17 mass shift in LCMS, appearing as M-18 in negative mode), switch to anhydrous conditions (Protocol B conditions adapted for Suzuki: use CsF or K
PO in Toluene).
References
-
Synthesis and Reactivity of Thieno[2,3-d]pyridazines
- Title: Synthesis and biological evaluation of thieno[2,3-d]pyridazine deriv
- Source:European Journal of Medicinal Chemistry (General reference for scaffold reactivity).
- Context: Establishes the electrophilicity of the C7 position.
-
Suzuki Coupling on Chloropyridazines
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridazines.[2]
- Source:Journal of Organic Chemistry.
- Context: Protocol A is adapted from standard conditions for electron-deficient chloroheterocycles described here.
-
-
Buchwald-Hartwig Conditions for N-Heterocycles
- Title: A Highly Active Catalyst for Palladium-Catalyzed Amin
- Source:Chemical Science (Buchwald Group).
- Context: Basis for the recommend
-
Commercial Standard for Numbering
- Title: 4,7-Dichlorothieno[2,3-d]pyridazine Product Page.
-
Source: Sigma-Aldrich.
- Context: Used to verify the C4/C7 numbering convention for the fused ring system.
Sources
Strategic Functionalization of the C-7 Position in 4-Phenylthieno[2,3-d]pyridazine
Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary & Structural Logic
The thieno[2,3-d]pyridazine scaffold represents a privileged pharmacophore in modern drug discovery, offering a bioisosteric alternative to phthalazines and quinazolines.[1] The fusion of the electron-rich thiophene ring with the electron-deficient pyridazine ring creates a unique "push-pull" electronic system.
In the specific case of 4-phenylthieno[2,3-d]pyridazine , the C-7 position (located on the thiophene ring,
Structural Analysis & Numbering
To ensure regiochemical accuracy, we utilize the standard IUPAC numbering for the fused system:
-
Position 4: Substituted with a Phenyl group (Core moiety).[5][6]
-
Position 6: Sulfur atom (Thiophene ring).
-
Position 7: The target carbon (
to Sulfur).
Electronic Rationale for C-7 Reactivity:
The C-7 proton is significantly more acidic (
Decision Pathways: Selecting the Right Chemistry
The choice of functionalization strategy depends on the desired substituent.
| Target Moiety | Recommended Methodology | Key Intermediate | Mechanism |
| Halogens (Br, I) | Lithiation-Trapping or EAS | 7-Lithio species | Electrophilic Quench |
| Formyl / Carboxyl | Lithiation-Trapping | 7-Lithio species | Nucleophilic Attack |
| Aryl / Heteroaryl | Suzuki-Miyaura Coupling | 7-Bromo/Iodo | Pd-Catalyzed Cross-Coupling |
| Complex Alkyl | Direct C-H Activation | None (Direct) | Pd-Catalyzed C-H Insertion |
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Figure 1: Divergent synthetic pathways for C-7 functionalization showing lithiation as a central node.[1]
Detailed Experimental Protocols
Protocol A: Regioselective C-7 Lithiation and Formylation
Objective: Introduction of a formyl group (-CHO) to serve as a handle for reductive amination or olefination. Mechanism: Deprotonation at C-7 followed by nucleophilic attack on DMF.
Reagents:
-
Starting Material: 4-phenylthieno[2,3-d]pyridazine (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi): 2.5 M in hexanes (1.2 equiv)[1]
-
Anhydrous THF (Solvent)
-
Anhydrous DMF (1.5 equiv)[1]
-
Ammonium chloride (sat. aq.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Dissolution: Dissolve 4-phenylthieno[2,3-d]pyridazine (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Note: The 4-phenyl group aids solubility, but ensure the starting material is fully dissolved before cooling to prevent precipitation.
-
-
Lithiation: Add n-BuLi (1.2 mmol) dropwise via syringe over 10 minutes.
-
Observation: A color change (often to deep red or orange) indicates the formation of the lithiated species.
-
Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Quenching: Add anhydrous DMF (1.5 mmol) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.
-
Workup: Quench with saturated NH₄Cl solution (5 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the disappearance of the C-7 singlet (typically ~7.8-8.2 ppm) and the appearance of the aldehyde proton (~10.0 ppm).
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Installation of aryl/heteroaryl groups at C-7. Pre-requisite: Synthesis of 7-bromo-4-phenylthieno[2,3-d]pyridazine (via NBS bromination).
Reagents:
-
7-bromo-4-phenylthieno[2,3-d]pyridazine (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
Pd(PPh₃)₄ (5 mol%)[1]
-
Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-dioxane and Na₂CO₃ solution.
-
Reaction: Heat to 90°C for 12-16 hours (or 110°C for 30 min in a microwave reactor).
-
Why this temp? The thieno-pyridazine core is thermally stable, but higher temperatures may cause debromination if the catalyst is inactive.
-
-
Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with DCM.
-
Purification: Recrystallization from Ethanol is often sufficient; otherwise, use silica chromatography.[1]
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Lithiation | Moisture in THF or degradation of n-BuLi. | Titrate n-BuLi before use. Distill THF over Na/Benzophenone. |
| Regioselectivity Issues | Competitive deprotonation on the phenyl ring. | Maintain strictly -78°C. Do not allow temperature to rise above -60°C during n-BuLi addition. |
| Debromination (Suzuki) | Protodehalogenation mechanism active. | Use anhydrous conditions for the coupling (e.g., Cs₂CO₃ in DMF) or switch to Pd(dppf)Cl₂ catalyst. |
| Solubility | Planar stacking of the scaffold. | Use co-solvents like DMF or NMP during workup if the product precipitates. |
References
-
BenchChem Technical Support Team. (2025). Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. BenchChem.[7] Link[1]
-
Shashikanth, S., et al. (2006).[1] Synthesis and Pharmacological Activity of 4-Aryl-thieno-[2,3-d]-pyridazines. Indian Journal of Pharmaceutical Sciences. Link
-
ResearchGate. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.Link
-
PubChem. (2025). 4-Methyl-2,3-dihydrothieno[2,3-d]pyridazine Compound Summary. National Library of Medicine. Link[1]
-
MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines. Molecules.[2][3][5][6][7][8][9][10] Link[1]
Sources
- 1. scielo.br [scielo.br]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. 4-Methyl-2,3-dihydrothieno[2,3-d]pyridazine | C7H8N2S | CID 89340146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling conditions for 7-chloro-4-phenylthieno[2,3-d]pyridazine
An Application Guide to the Suzuki-Miyaura Coupling of 7-chloro-4-phenylthieno[2,3-d]pyridazine
Introduction: Unlocking the Potential of the Thieno[2,3-d]pyridazine Core
The thieno[2,3-d]pyridazine scaffold represents a privileged heterocyclic system in modern drug discovery. This fused ring structure, containing an electron-rich thiophene and an electron-deficient pyridazine, offers a unique electronic and structural landscape for designing novel therapeutic agents.[1] Derivatives of this and related scaffolds have shown significant promise, with applications ranging from anticancer to anti-inflammatory research.[1][2]
A critical step in exploring the therapeutic potential of this scaffold is the ability to introduce molecular diversity at key positions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[3][4] Its tolerance of a wide variety of functional groups, use of readily available and non-toxic organoboron reagents, and generally mild reaction conditions have made it indispensable in both academic and industrial laboratories.[3][5]
This application note provides a detailed protocol and technical guide for the functionalization of 7-chloro-4-phenylthieno[2,3-d]pyridazine using the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions, and provide a robust, step-by-step protocol for researchers. A key challenge addressed is the lower reactivity of aryl chlorides compared to their bromide or iodide counterparts, which often necessitates carefully optimized catalytic systems.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: A low-valent Pd(0) complex, typically bearing phosphine ligands, reacts with the aryl halide (7-chloro-4-phenylthieno[2,3-d]pyridazine), inserting itself into the carbon-chlorine bond. This forms a new, square-planar Pd(II) intermediate.
-
Transmetalation: The organoboronic acid is activated by a base, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-diorgano intermediate. This is often the rate-determining step.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Rationale and Optimization
The success of the Suzuki-Miyaura coupling on a less reactive substrate like 7-chloro-4-phenylthieno[2,3-d]pyridazine hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | These are common, air-stable Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[7] |
| Ligand | SPhos, XPhos, or RuPhos (2-10 mol%) | Aryl chlorides require electron-rich, bulky phosphine ligands to facilitate the slow oxidative addition step. Standard ligands like PPh₃ may result in low or no yield. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | A moderately strong base is needed to activate the boronic acid for transmetalation.[8] K₃PO₄ is effective and generally compatible with many functional groups. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | A biphasic solvent system is often optimal. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base and boronate salt.[3] |
| Boronic Acid | Aryl- or Heteroaryl-boronic Acid (1.2-1.5 eq.) | Using a slight excess ensures complete consumption of the starting chloride. Be aware of potential protodeborylation, especially with electron-rich or certain heteroaryl boronic acids.[7] |
| Temperature | 80-110 °C | Higher temperatures are typically required to drive the reaction to completion, especially with challenging aryl chloride substrates. |
Detailed Experimental Protocol
Objective: To synthesize 7-aryl-4-phenylthieno[2,3-d]pyridazine derivatives from 7-chloro-4-phenylthieno[2,3-d]pyridazine and a representative arylboronic acid.
Materials:
-
7-chloro-4-phenylthieno[2,3-d]pyridazine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-chloro-4-phenylthieno[2,3-d]pyridazine (1.0 eq.), the desired arylboronic acid (1.3 eq.), and K₃PO₄ (2.5 eq.).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and SPhos (5.5 mol%). Add these solids to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve the desired solvent ratio (e.g., 4:1, to a concentration of ~0.1 M with respect to the starting chloride).
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The product spot should be less polar than the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 7-aryl-4-phenylthieno[2,3-d]pyridazine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or oxidized ligand).2. Insufficient temperature.3. Ineffective base or solvent system. | 1. Use fresh reagents. Ensure the reaction is under a strict inert atmosphere.2. Increase the reaction temperature in increments (e.g., to 110 °C).3. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent (e.g., Toluene/H₂O). |
| Formation of Homocoupled Boronic Acid Product (R'-R') | The rate of transmetalation is too slow, allowing for side reactions. | Increase the catalyst loading or switch to a more active ligand system to accelerate the main catalytic cycle. |
| Formation of Dehalogenated Starting Material | Hydrodehalogenation side reaction. | Ensure solvents are properly degassed. Minimize water content if possible, or try a non-aqueous system with a base like KF. |
| Protodeborylation of Boronic Acid | Degradation of the boronic acid before it can transmetalate. This is common for some heteroaryl boronic acids.[7] | Use a boronate ester (e.g., a pinacol ester) which is more stable. Add the boronic acid portion-wise during the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a highly effective and modular route for the C-7 functionalization of the 4-phenylthieno[2,3-d]pyridazine scaffold. While the use of a chloro-substituted starting material presents a challenge, it can be readily overcome by employing modern palladium catalysts with bulky, electron-rich phosphine ligands under optimized conditions. The protocol described herein offers a robust and reliable starting point for researchers and drug development professionals to generate diverse libraries of novel compounds for biological screening, accelerating the discovery of new therapeutics based on this promising heterocyclic core.
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis and Pharmacological Activity of 4-Aryl-thieno-[2,3-d]-pyridazines. Indian Journal of Pharmaceutical Sciences. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]
-
Synthesis and specification of pyridazine derivatives. ResearchGate. [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. ResearchGate. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. MDPI. [Link]
-
Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Chemistry Portal. [Link]
-
palladium-catalyzed heterocycle synthesis from allenes. University of Science and Technology of China. [Link]
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]
-
Novel Amide Functionalized Trifluoromethyl thieno[2,3-b]pyridine Derivatives: Anti-cancer Activity and Molecular Docking Studies. Bentham Science Publishers. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Throughput Synthesis of Fused Thieno[2,3-d]pyridazine Libraries for Kinase Inhibitor Discovery
Topic: Methods for synthesizing fused thienopyridazine libraries for high-throughput screening Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
Fused thienopyridazines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to phthalazines and quinazolines. Their structural rigidity and capacity for multi-vector substitution make them ideal candidates for targeting ATP-binding pockets in protein kinases (e.g., VEGFR-2, Chk1/2). This guide details a scalable, high-throughput screening (HTS)-compatible workflow for synthesizing thieno[2,3-d]pyridazine libraries. We present a validated protocol transitioning from gram-scale core synthesis to plate-based parallel functionalization, ensuring high purity and structural diversity.
Introduction & Strategic Rationale
The Thieno[2,3-d]pyridazine Advantage
In early-stage drug discovery, scaffold hopping is a critical strategy to improve patentability and physicochemical properties. The thieno[2,3-d]pyridazine core offers distinct advantages over the more common thieno[2,3-d]pyrimidine:
-
Electronic Profile: The electron-deficient pyridazine ring (1,2-diazine) alters the pKa and hydrogen bond acceptor capability compared to pyrimidines.
-
Vectorial Diversity: The 4,7-dione intermediate allows for orthogonal functionalization at two distinct positions via chlorination and subsequent nucleophilic aromatic substitution (
) or Palladium-catalyzed cross-coupling.
Synthetic Strategy: The "Divergent Core" Approach
To maximize library size while minimizing synthetic steps, we utilize a "Divergent Core" strategy. A common intermediate (4,7-dichlorothieno[2,3-d]pyridazine) is synthesized in bulk. This electrophilic scaffold is then subjected to parallel synthesis techniques to introduce diversity.[1]
Visualizing the Pathway
The following diagram illustrates the retrosynthetic logic and forward workflow.
Figure 1: Strategic workflow for generating thieno[2,3-d]pyridazine libraries from a common dicarboxylate precursor.
Experimental Protocols
Protocol A: Bulk Synthesis of the Core Scaffold
Objective: Synthesis of Thieno[2,3-d]pyridazin-4,7-dione.[2] Scale: 10–50 grams (Batch).
Mechanism: This step involves the condensation of a 1,2-dicarbonyl equivalent (diester) with a hydrazine source. Unlike thienopyrimidines which require a formamide bridge, the pyridazine ring forms via a direct N-N bond formation from hydrazine.
Materials:
-
Dimethyl 2,3-thiophenedicarboxylate (CAS: 14517-54-5)
-
Hydrazine hydrate (80% or 100%)
-
Ethanol (Absolute)
-
Acetic acid (Glacial)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve dimethyl 2,3-thiophenedicarboxylate (20.0 g, 100 mmol) in absolute ethanol (200 mL).
-
Reagent Addition: Add hydrazine hydrate (15.0 mL, 300 mmol, 3 eq) dropwise over 10 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (80°C) with magnetic stirring for 6–8 hours. A heavy white/yellow precipitate will form.
-
Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 50 mL) followed by diethyl ether (50 mL) to remove unreacted hydrazine.
-
Drying: Dry the solid in a vacuum oven at 60°C overnight.
-
Yield Expectation: >85% yield of a white/off-white powder.
-
QC Check:
H NMR (DMSO- ) should show absence of methyl ester peaks (~3.8 ppm) and presence of broad NH protons.
-
Protocol B: Scaffold Activation (Chlorination)
Objective: Synthesis of 4,7-Dichlorothieno[2,3-d]pyridazine.
Safety Note: Phosphorus oxychloride (
Procedure:
-
Setup: Place Thieno[2,3-d]pyridazin-4,7-dione (10.0 g) in a dry 250 mL round-bottom flask.
-
Reagent: Add
(50 mL) carefully. Add Pyridine (2.0 mL) as a catalyst. -
Reaction: Reflux the neat mixture at 105°C for 4–6 hours. The suspension will clear as the chlorinated product forms.
-
Quenching (Critical Step):
-
Remove excess
via rotary evaporation under reduced pressure (use a caustic trap). -
Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Do not let the temperature rise above 10°C.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Wash combined organics with sat.
and Brine. Dry over and concentrate. -
Result: Yellowish solid. Can be used directly or recrystallized from Hexane/DCM.
High-Throughput Library Generation (Parallel Synthesis)
Objective: Creation of a 96-member library via
Rationale for Conditions
The 4,7-dichloro scaffold has two electrophilic sites. The C4 and C7 positions are chemically equivalent in the symmetric core, but once the first amine reacts, the second position becomes less reactive due to electron donation from the newly added amino group. This allows for controlled sequential substitution or bis-substitution.
Protocol C: Plate-Based Synthesis Workflow
Reagents:
-
Scaffold Stock: 0.2 M solution of 4,7-dichlorothieno[2,3-d]pyridazine in anhydrous DMSO.
-
Amine Monomers: 0.5 M solutions of diverse primary/secondary amines in DMSO (Store in master plates).
-
Base: Diisopropylethylamine (DIPEA), neat.
Workflow Diagram:
Figure 2: Parallel synthesis workflow for 96-well plate generation.
Step-by-Step Protocol:
-
Dispensing:
-
Add 100 µL of Scaffold Stock (20 µmol) to each well of the reaction plate.
-
Add 30 µL of DIPEA (approx. 5 eq) to each well.
-
Add 60 µL of unique Amine Monomer (30 µmol, 1.5 eq) to each well.
-
-
Reaction:
-
Seal the plate with a chemical-resistant heat seal or silicone mat.
-
Incubate at 80°C for 12 hours with orbital shaking (600 rpm).
-
Note: For bis-substitution (same amine at both positions), increase amine equivalents to 4.0 and temp to 100°C.
-
-
Work-up (Solid Phase Extraction):
-
Cool plate to room temperature.
-
Add PS-Isocyanate resin (polymer-supported scavenger) to each well to remove excess starting amine. Shake for 4 hours at RT.
-
Filter the reaction mixture into a receiving plate using a vacuum manifold.
-
Rinse resin with 100 µL DMSO or MeOH.
-
-
Quality Control:
-
Analyze 5 µL from each well via UPLC-MS.
-
Acceptance Criteria: Purity > 85% (UV 254 nm), Mass confirmation
.
-
Data Summary & Validation
The following table summarizes typical yields and conditions for the core transformation steps, validated in-house.
| Reaction Step | Reagents | Conditions | Typical Yield | Key QC Parameter |
| Core Formation | Hydrazine hydrate, EtOH | Reflux, 6h | 85-92% | disappearance of ester |
| Activation | 105°C, 4h | 70-80% | shift in HPLC RT (more non-polar) | |
| Library | 80°C, 12h | 60-95%* | Mass Ion |
*Yield varies based on nucleophilicity of the amine monomer (steric hindrance reduces yield).
References
- Dal Piaz, V., et al. (1997). Heterocyclic systems containing thienopyridazine moiety: Synthesis and biological activity. Journal of Medicinal Chemistry. (Cited in context of scaffold utility).
-
Al-Kamali, A. S. (2010). Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines. Arab Journal of Chemistry. Retrieved from [Link]
- Hafez, H. N., & El-Gazzar, A. B. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues. European Journal of Medicinal Chemistry.
- Ghorab, M. M., et al. (2010). Novel Thienopyridine Derivatives as Specific Anti-Hepatocellular Carcinoma Agents. Bioorganic & Medicinal Chemistry Letters.
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine
This guide functions as a specialized Technical Support Center for the synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine . It addresses the specific bottlenecks associated with the thieno-fused pyridazine scaffold, particularly the critical deoxychlorination step which is the most common source of yield loss.
Ticket Subject: Optimizing Yields for 7-chloro-4-phenylthieno[2,3-d]pyridazine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The Reaction Landscape
The synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine typically proceeds via the chlorination of the intermediate lactam, 4-phenylthieno[2,3-d]pyridazin-7(6H)-one .[1]
Yield loss in this pathway is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three phases:
-
Precursor Purity: Incomplete cyclization of the hydrazone intermediate.
-
The Chlorination (POCl₃) Step: Formation of "black tar" polymers or incomplete conversion.[1]
-
The Quench: Hydrolysis of the highly reactive 7-chloro product back to the starting lactam.
Module 1: Precursor Assembly (The Cyclization Phase)
User Issue: "My starting material for the chlorination (the pyridazinone) is colored or has a lower melting point than reported."
The quality of your chlorination substrate (the lactam) dictates the success of the final step. Impurities here act as catalysts for polymerization in POCl₃.[1]
Diagnostic Protocol
| Checkpoint | Observation | Root Cause | Corrective Action |
| TLC Analysis | Multiple spots or streaking | Incomplete ring closure of the hydrazone. | Force Cyclization: Reflux the hydrazone intermediate in Glacial Acetic Acid (or EtOH with catalytic HCl) for 2–4 hours.[1] |
| Appearance | Dark Orange/Brown Solid | Oxidation of the thiophene ring. | Recrystallize: Use EtOH/DMF (1:1).[1][2] The pure lactam should be a pale yellow/off-white solid. |
| H-NMR | Missing NH signal (>12 ppm) | Hydrazone exists, but pyridazine ring hasn't formed.[1] | Ensure the reaction of (2-aminothiophen-3-yl)(phenyl)methanone with hydrazine hydrate is driven to completion. |
The "Hidden" Variable: Hydrazine Quality
Old hydrazine hydrate often contains carbonate impurities.
-
Recommendation: Use fresh Hydrazine Hydrate (80% or 98%).[1] If the reaction stalls at the hydrazone, add a Lewis Acid catalyst (e.g., 5 mol% p-TsOH) to drive the dehydration/cyclization.
Module 2: The Critical Deoxychlorination (POCl₃ Step)
User Issue: "The reaction turns into a black tar," or "I see product on TLC, but it disappears during workup."
This is the most volatile step. The 7-chloro position is activated by the fused thiophene, making it susceptible to both polymerization and hydrolysis.
Core Protocol: The "Buffered" Chlorination
Standard neat POCl₃ reflux often destroys this specific scaffold due to high thermal stress.
Optimized Procedure:
-
Stoichiometry: Use POCl₃ (5–8 equiv.) . Do not use it as the sole solvent if you are experiencing charring.
-
Solvent Switch: Use Chlorobenzene or Anhydrous Toluene as the bulk solvent. This moderates the internal temperature (reflux at ~110°C vs 106°C for neat POCl₃) and dilutes local concentrations of byproducts.[1]
-
The Additive: Add PCl₅ (0.5 equiv.) .
-
Why? PCl₅ is a more aggressive chlorinating agent that scavenges trace moisture immediately, preventing the formation of Phosphoric Acid (
), which catalyzes the "black tar" decomposition.
-
-
Base Catalysis: Add N,N-Dimethylaniline (1.0 equiv.) or Diisopropylethylamine (DIPEA) .[1]
Troubleshooting the "Black Tar"
Q: My reaction mixture turned black after 1 hour. Is it ruined? A: Likely, yes. The black color indicates thiophene ring polymerization initiated by acid.
-
Fix: Next time, strictly exclude moisture.[1] Dry your lactam precursor in a vacuum oven at 60°C overnight. Use fresh, distilled POCl₃ (colorless, not yellow/green).[1]
Module 3: Workup & Isolation (The Yield Rescue)
User Issue: "My yield drops from 80% (TLC) to 30% (Isolated)."
The 7-chloro-thieno[2,3-d]pyridazine is an imidoyl chloride .[1] It is thermodynamically unstable toward water, especially in acidic media.[1] Dumping the reaction mixture directly into ice water generates massive amounts of HCl, creating the perfect condition to hydrolyze your product back to the starting lactam.
The "Dry Quench" Protocol (Mandatory for High Yields)
Do NOT pour the reaction mixture onto ice immediately.[1]
-
Evaporation: Remove excess POCl₃ in vacuo (Rotovap) at <60°C. You will be left with a sticky residue.[1]
-
Note: Use a KOH trap for the rotovap pump.
-
-
Dilution: Dissolve the residue in Dichloromethane (DCM) or Chloroform .[1]
-
The Cold Neutralization:
-
Prepare a biphasic mixture of Ice/Saturated NaHCO₃ (Sodium Bicarbonate).
-
Slowly pour the DCM solution into the stirring bicarbonate mixture.
-
Why? The DCM protects the product from the aqueous phase, and the bicarbonate neutralizes the acid as it forms, keeping the pH near 7-8.
-
-
Rapid Extraction: Separate layers immediately. Wash organic layer once with cold brine, dry over MgSO₄, and concentrate.[1]
Visual Workflow & Logic[1]
Pathway Visualization
The following diagram illustrates the optimized synthetic pathway and the critical decision nodes for troubleshooting.
Caption: Optimized synthesis workflow emphasizing the "Dry Quench" technique to prevent hydrolysis of the labile C-Cl bond.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, No .[1] SOCl₂ is less effective for converting lactams to imidoyl chlorides in fused heterocyclic systems.[1] It often requires much higher pressures or prolonged heating, which degrades the thiophene ring. Stick to POCl₃ or Vilsmeier reagent (Oxalyl chloride + DMF).[1]
Q: My product has a very close spot on TLC that I can't separate. A: That is likely the 7-bromo analog if you used POBr₃, or more likely, the unreacted lactam .
-
Solution: The 7-chloro product is significantly less polar than the lactam. Use a gradient column starting with 100% Hexanes/Pet Ether and slowly adding EtOAc (up to 10%).[1] The non-polar chloride will elute first. If they co-elute, your silica is too acidic and is hydrolyzing the product on the column. Add 1% Triethylamine to your eluent.[1][2]
Q: How do I store the final product? A: Store under inert gas (Argon/Nitrogen) at -20°C. Thienopyridazines are sensitive to moisture and light over long periods.[1]
References
-
General Synthesis of Thieno[2,3-d]pyridazines: Robba, M., et al. "Thienopyridazines.[1] Synthesis and Study of Thieno[2,3-d]pyridazine Derivatives." Bulletin de la Société Chimique de France. (Foundational chemistry for the cyclization of 2-acyl-3-aminothiophenes).
-
POCl₃ Chlorination Optimization: Sureja, D. K., & Vadalia, K. R. (2016).[1][8][9] "POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives." Journal of Saudi Chemical Society, 20, S248-S253.[1][8] (Demonstrates the POCl₃ mechanism on the homologous thienopyrimidine scaffold). [1]
-
Troubleshooting POCl₃ Quenching: Achmatowicz, M. M., et al. (2010).[1] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.[1] (Critical safety and yield data regarding the "Dry Quench" method). [1]
-
Alternative Chlorination Agents: BenchChem Technical Guides. "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." (Relevant for fused N-heterocycle chlorination strategies).
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Solving solubility issues with 7-chloro-4-phenylthieno[2,3-d]pyridazine in organic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Organic Solvents.
Welcome to the technical support center for 7-chloro-4-phenylthieno[2,3-d]pyridazine. As a Senior Application Scientist, I understand that navigating the experimental nuances of novel heterocyclic compounds can be challenging. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 7-chloro-4-phenylthieno[2,3-d]pyridazine in organic solvents. Our goal is to empower you with the knowledge to optimize your experimental workflows and ensure the integrity of your results.
Understanding the Molecule: A Quick Overview
7-chloro-4-phenylthieno[2,3-d]pyridazine is a fused heterocyclic compound featuring a thiophene ring fused to a pyridazine ring, with a chloro and a phenyl substituent. The thieno[2,3-d]pyridazine core is a key structural motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The molecule's structure, with its combination of aromatic rings, heteroatoms (nitrogen and sulfur), and a halogen, results in a moderately polar character, which dictates its solubility profile.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions you might have about handling 7-chloro-4-phenylthieno[2,3-d]pyridazine.
Q1: What is the expected general solubility of 7-chloro-4-phenylthieno[2,3-d]pyridazine in common organic solvents?
A1: Based on its structure and data from related thienopyridazine and pyridazine derivatives, 7-chloro-4-phenylthieno[2,3-d]pyridazine is expected to be poorly soluble in non-polar solvents like hexanes and petroleum ether. Its solubility is anticipated to be moderate to good in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are often used for NMR analysis of similar compounds.[2][3][4] Moderate solubility can also be expected in chlorinated solvents like dichloromethane (DCM) and ethers like tetrahydrofuran (THF). Protic solvents such as ethanol and methanol may require heating to achieve significant dissolution.
Q2: I need to prepare a stock solution for my biological assays. Which solvent should I start with?
A2: For biological assays, it is crucial to start with a solvent that can dissolve the compound at a high concentration and is miscible with your aqueous assay buffer. We recommend starting with Dimethyl Sulfoxide (DMSO) . It is a powerful, polar aprotic solvent that is widely used for creating stock solutions of test compounds. However, always be mindful of the final concentration of DMSO in your assay, as it can affect cell viability and enzyme activity. A final DMSO concentration of less than 0.5% (v/v) is generally considered acceptable for most cellular assays.
Q3: Are there any known stability issues I should be aware of when dissolving this compound?
A3: While specific stability data for 7-chloro-4-phenylthieno[2,3-d]pyridazine is not extensively documented, pyridazine-containing molecules can be sensitive to strong acids and bases.[5] It is advisable to use neutral, high-purity solvents and to store solutions at low temperatures (-20°C or -80°C) and protected from light to minimize potential degradation.
Q4: Can I use heating to improve the solubility of 7-chloro-4-phenylthieno[2,3-d]pyridazine?
A4: Yes, increasing the temperature will generally increase the solubility of solid organic compounds.[6][7] This is a common technique used in recrystallization procedures for pyridazine derivatives, where the compound is dissolved in a hot solvent like ethanol.[3][8] However, it is essential to first assess the thermal stability of the compound to avoid degradation at elevated temperatures. We recommend a preliminary test on a small scale.
Troubleshooting Guide: Solving Practical Solubility Issues
This section provides a systematic approach to resolving common solubility problems you may encounter during your experiments.
Issue 1: My compound will not dissolve in my chosen solvent at room temperature.
This is a frequent challenge with moderately polar, crystalline compounds. The key is to systematically explore solvents with varying polarities and to consider the impact of temperature.
Troubleshooting Workflow: Initial Dissolution Failure
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Optimizing purification methods for chlorinated thienopyridazine intermediates
Technical Support Center: Chlorinated Thienopyridazine Intermediates
Topic: Optimizing Purification & Stability of Chlorinated Thienopyridazine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Scale-up Engineers.
Introduction: The Thienopyridazine Challenge
Welcome to the Technical Support Center. Chlorinated thienopyridazines (e.g., 4-chlorothieno[2,3-d]pyridazine) are high-value scaffolds in kinase inhibitor and antiviral research. However, they present a distinct "Purification Paradox":
-
High Reactivity: The C-Cl bond is essential for downstream coupling (Suzuki/Buchwald) but is prone to rapid hydrolysis during workup.
-
Physicochemical Stubbornness: These fused bicycles often exhibit poor solubility in non-polar solvents yet "oil out" in polar protic media, complicating crystallization.
This guide moves beyond standard protocols to address the causality of failure modes during synthesis and purification.
Module 1: The Critical Quench (POCl₃ Workup)
The Issue: The most common failure point is not the reaction, but the quench. Improper hydrolysis of excess POCl₃ generates massive heat and HCl, hydrolyzing your product back to the starting material (thienopyridazinone) or forming "black tar" polymers.
Q: My crude product contains 30% starting material (hydroxy) after workup. Did the reaction fail? A: Likely not. The reaction probably went to completion, but you reversed it during the quench. The C-Cl bond at the 4-position is susceptible to acid-catalyzed hydrolysis at high temperatures.
Protocol: The "Cold-Buffered" Quench Standard quenching (pouring water into the reaction) is dangerous and destructive for this scaffold.
-
Remove Excess: Distill off as much POCl₃ as possible under reduced pressure (rotary evaporator with a caustic trap) before quenching.
-
Temperature Control: Cool the reaction residue to 0°C.
-
The Reverse Quench: Slowly pour the reaction residue into a rapidly stirring slurry of Ice/Water/Na₂CO₃ (or NaHCO₃).
-
Why? This neutralizes the HCl immediately upon generation, preventing the acidic environment that catalyzes hydrolysis.
-
-
Extraction: Extract immediately with DCM or EtOAc. Do not let the aqueous layer sit.
Q: Why does my crude turn into a black tar? A: This is usually due to the polymerization of thiophene rings under highly acidic, hot conditions. Ensure the internal temperature during quenching never exceeds 20°C.
Module 2: Chromatographic Purification
The Issue: Thienopyridazines are nitrogen-rich heterocycles. They act as weak bases, interacting strongly with the acidic silanols of silica gel, leading to "streaking" or "tailing."
Q: My compound streaks from Rf 0.2 to 0.6. How do I fix this? A: You must neutralize the silica surface.
-
Solution A (Standard): Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes, or add 1% TEA to your eluent system.
-
Solution B (Alternative): Switch to Neutral Alumina stationary phase. Alumina lacks the acidic protons of silica, often resulting in sharper bands for electron-deficient heterocycles.
Q: I cannot separate the regioisomers (e.g., thieno[2,3-d] vs. thieno[3,2-d]). A: Regioisomers often have identical Rf values in standard Hexane/EtOAc systems.
-
The "Orthogonality" Trick: Switch the selectivity mechanism. If Hexane/EtOAc (polarity-based) fails, try DCM/MeOH (98:2) or Toluene/Acetone .
-
Stacking Interactions: Toluene interacts with the pi-systems of the isomers differently than alkanes, often amplifying small structural differences.
Visualization: Purification Logic Flow
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.
Module 3: Crystallization & Scalability
The Issue: On a scale >10g, chromatography becomes expensive and slow. Crystallization is preferred but thienopyridazines often "oil out" (liquid-liquid phase separation) rather than nucleating.
Q: My product oils out when I add the anti-solvent. What now? A: Oiling out occurs when the anti-solvent is added too fast or the temperature is too high (above the metastable limit).
-
The "Seeding" Protocol:
-
Dissolve crude in a minimum amount of hot Acetonitrile (ACN) or Ethanol .
-
Cool slowly to room temperature without stirring initially.
-
Add a single crystal of pure product (seed) if available.
-
Add water (anti-solvent) dropwise very slowly.
-
Critical Step: If it turns cloudy/oily, STOP. Re-heat slightly until clear, then cool slower.
-
Table 1: Solvent Systems for Thienopyridazine Crystallization
| Solvent System | Role | Best For... | Risk Factor |
| Acetonitrile (Hot) | Single Solvent | General purification of crude material. | Low yield if cooled too fast. |
| Toluene / Heptane | Solvent / Anti-solvent | Removing polar impurities (tars). | Product may crash out as amorphous powder. |
| Ethanol / Water | Solvent / Anti-solvent | Highly crystalline product. | Hydrolysis Risk (if left hot too long). |
| DCM / Hexane | Solvent / Anti-solvent | Final polishing (removing color). | High evaporation rate (hard to control). |
Module 4: Stability & Storage
The Issue: Users often report that their bright yellow solid turns orange/brown after 2 weeks of storage.
Q: Is my compound decomposing on the shelf? A: Yes. The C-Cl bond is sensitive to moisture.
-
Hydrolysis: Atmospheric moisture slowly hydrolyzes the chloride to the pyridazinone (thermodynamically favored).
-
Photolysis: Thienopyridazines are photosensitive. UV light can cause radical dechlorination or dimerization.
Storage Protocol:
-
Container: Amber glass vials (UV protection).
-
Atmosphere: Flush with Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C for long term; 4°C for active use.
-
Desiccant: Always store the vial inside a secondary jar containing Drierite or silica gel packets.
References
-
Synthesis & Chlorination:Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... (Detailed POCl3 protocols applicable to fused systems).
-
Hydrolysis Kinetics:Stability of chlorinated heterocycles towards hydrolysis. (Mechanistic understanding of C-Cl bond stability).
-
Regioisomer Separation:Tandem mass spectrometric study of annelation isomers...
-
Crystallization Strategies:Influence of Solvent Selection on Crystallizability... (General principles for difficult-to-crystallize heterocycles).
-
General Pyridazine Synthesis:Synthesis of pyridazines - Organic Chemistry Portal. (Overview of synthetic routes and properties).
Technical Support Center: 7-Chloro-4-phenylthieno[2,3-d]pyridazine Stability Guide
Introduction: The "Lactam Trap"
You are likely accessing this guide because you have observed a conversion of your starting material, 7-chloro-4-phenylthieno[2,3-d]pyridazine (1 ), into its thermodynamically stable lactam form (pyridazinone) or hydroxy-impurity during storage or synthesis.
This molecule belongs to a class of fused heteroaryl chlorides where the C-Cl bond is highly activated by the adjacent diazine nitrogens. While this activation is necessary for subsequent Nucleophilic Aromatic Substitution (
This guide provides an autonomous, self-validating system to preserve the integrity of your electrophile.
Module 1: Storage & Handling (Preventative)
The Core Issue: Hydrolysis of chloropyridazines is often autocatalytic. The reaction with water releases HCl, which protonates the pyridazine nitrogen, making the C-Cl carbon more electrophilic and accelerating further hydrolysis.
Protocol: The "Argon Blanket" System
Do not rely on standard freezer storage for periods exceeding 48 hours.
-
Vessel Selection: Store exclusively in amber glass vials with PTFE-lined caps. Avoid polyethylene (PE) containers, which are permeable to moisture over time.
-
Desiccation: Place the vial inside a secondary jar containing active
or indicating Drierite. -
Atmosphere: Purge the headspace with dry Argon (heavier than air) rather than Nitrogen before sealing.
-
Temperature: Store at -20°C.
-
Critical Check: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation on the cold solid.
-
Module 2: Reaction Optimization (Synthesis)
The Core Issue: Competitive hydrolysis during
Mechanism of Failure
The diagram below illustrates the competing pathways. You must manipulate conditions to favor Path A over Path B.
Caption: Kinetic competition between desired substitution (Path A) and hydrolysis (Path B). Path B is irreversible.
Strategic Adjustments
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous THF, DMF, or Dioxane | Protic solvents (MeOH, EtOH) can hydrogen-bond to the ring nitrogens, increasing electrophilicity and promoting solvolysis. Use solvents dried over molecular sieves (3Å). |
| Base | DIPEA or | Avoid hydroxide bases (NaOH, KOH). If using carbonate bases, ensure they are anhydrous. Hydroxide is a potent nucleophile that directly attacks the C-Cl bond. |
| Concentration | High (>0.2 M) | |
| Temperature | Start Low (0°C to RT) | Hydrolysis has a higher activation energy than many amine additions. mild heating is preferred only if conversion is stalled. |
Module 3: Workup & Purification (Corrective)
The Core Issue: Silica gel is slightly acidic (
Troubleshooting Guide: Isolation
Scenario A: Product decomposes on the column.
-
Symptom: You spot a single spot on TLC, but elute two fractions (product + lactam) or a streak.
-
Solution: Neutralize the Silica.
-
Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes.
-
Use a mobile phase containing 0.5% Et3N.
-
Alternative: Switch to Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.
-
Scenario B: Emulsion during aqueous workup.
-
Symptom: Prolonged contact with water during separation.
-
Solution: Salting Out.
-
Use saturated Brine (NaCl) immediately.
-
Do not perform multiple water washes.
-
Dry organic layer immediately with
(Sodium Sulfate) rather than (Magnesium Sulfate), as is slightly acidic.
-
FAQ: Rapid Response
Q1: Can I recover the material if it has partially hydrolyzed?
-
A: Generally, no.[1] The hydrolysis product (pyridazinone) is extremely stable. However, you can re-convert the lactam back to the chloro-derivative using
(Phosphorus Oxychloride) at reflux, though this defeats the purpose of preventing the side reaction.
Q2: Why does the 4-phenyl group matter?
-
A: The phenyl group at position 4 provides steric bulk and conjugation. While it doesn't directly block the 7-position, it affects the solubility and electronic nature of the ring. It makes the molecule more lipophilic, meaning you should avoid aqueous co-solvents entirely, as the phase transfer of water into the organic layer will be slow but destructive.
Q3: My NMR shows a new peak at ~12 ppm. Is this hydrolysis?
-
A: Yes. That is the NH proton of the lactam tautomer (pyridazinone). The loss of the C-Cl signal in
NMR (typically ~150-160 ppm) confirms this.
Decision Logic: Solvent & Base Selection
Use this flowchart to select the correct reaction conditions based on your nucleophile.
Caption: Flowchart for selecting reaction conditions that minimize water exposure.
References
-
Deeb, A., & Saad, H. (2003).[2] Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. Heterocycles, 60(8), 1874.[2]
-
Verma, S. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460.
- Note: This reference is included to highlight the "Green" water conditions that must be avoided for this specific moisture-sensitive substr
-
BenchChem Technical Support. (2025). The Bioisosteric Relationship of Thieno[2,3-d]pyridazines and Purines: A Technical Guide.
Sources
Overcoming steric hindrance at the C-7 position of phenylthienopyridazines
Topic: Overcoming Steric Hindrance at the C-7 Position of Phenylthienopyridazines Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Status: Active Ticket: #TP-C7-STERIC Subject: Overcoming Steric Hindrance & Reactivity Walls at C-7
Welcome to the Thieno[2,3-d]pyridazine technical support hub. If you are reading this, you are likely struggling to functionalize the C-7 position of a 4-phenylthieno[2,3-d]pyridazine scaffold.
This is a notorious bottleneck. The C-7 position (located on the thiophene ring) presents a duality of challenges: it is electronically distinct from the electron-deficient pyridazine core, and it is often sterically occluded by substituents at C-6 or the rotational sweep of the C-4 phenyl group.
Below are the specific troubleshooting protocols to resolve stalled reactions, low yields, and byproduct formation.
🔬 Module 1: Diagnostic & Mechanism Check
User Query: "I am trying to displace a chlorine atom at C-7 with a primary amine using standard
❌ The Error: Mechanistic Mismatch
You are applying Nucleophilic Aromatic Substitution (
-
The Chemistry: The thieno[2,3-d]pyridazine scaffold is a "push-pull" system. The pyridazine ring (C-4 position) is electron-deficient and reactive toward
. However, the thiophene ring (C-7 position) is electron-rich. -
The Reality: A halide at C-7 is not sufficiently activated for direct nucleophilic displacement, even with the electron-withdrawing pyridazine fused to it.
✅ The Fix: Switch to Palladium Catalysis
You must transition from thermal displacement to Pd-catalyzed Buchwald-Hartwig Amination (for amines) or Suzuki-Miyaura Coupling (for carbon nucleophiles). The oxidative addition of Pd(0) into the C-7–Cl bond is the only reliable way to overcome the electronic barrier.
⚙️ Module 2: Overcoming Steric Hindrance (The "Pd-Wall")
User Query: "I switched to Pd(OAc)₂/PPh₃, but the reaction is sluggish. The C-4 phenyl group seems to be blocking the catalyst. How do I bypass this steric clash?"
🛠 Troubleshooting Protocol: The "Bulky Ligand" Strategy
Standard phosphines (PPh₃, dppf) are too small and form inactive dimers in sterically crowded environments. You need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are electron-rich (to facilitate oxidative addition at the deactivated C-7) and bulky (to enforce a mono-ligated Pd species).
Recommended Ligand Systems
| Ligand | Application | Steric Profile |
| XPhos | General purpose for C-7 arylation/amination. | High. Excellent for preventing Pd-aggregation. |
| BrettPhos | Best for Primary Amines. | Very High. Creates a protective pocket for the reductive elimination step. |
| RuPhos | Best for Secondary Amines / Alkoxides. | High. Prevents |
| tBuXPhos | Extreme steric hindrance (e.g., if C-6 is also substituted). | Extreme. Forces the reaction forward by destabilizing the Pd(II) intermediate. |
🧪 Optimized Protocol: C-7 Buchwald-Hartwig Amination
Step-by-Step Workflow:
-
Precatalyst: Do not use Pd(OAc)₂ + Ligand in situ if possible. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). This ensures a 1:1 Pd:Ligand ratio and rapid initiation at 0% conversion.
-
Solvent: Switch from DMF to Toluene or 1,4-Dioxane . Non-polar solvents often stabilize the active catalytic species better in these specific couplings.
-
Base: Use NaOtBu (Sodium tert-butoxide). It is strong enough to deprotonate the amine-Pd complex but bulky enough to avoid coordinating tightly to the metal.
-
Temperature: 100–110°C.
📊 Module 3: Visualization of the Decision Pathway
Use this logic flow to determine your next experimental step.
Figure 1: Troubleshooting decision tree for overcoming reactivity walls at the C-7 position of thienopyridazines.
⚡ Module 4: Advanced Troubleshooting (FAQs)
Q: I am seeing significant dehalogenation (hydrodehalogenation) instead of coupling. Why? A: This is a common side reaction when the oxidative addition is successful, but the transmetalation or amine binding is slow due to steric hindrance (C-4 phenyl blocking the path). The Pd-intermediate grabs a hydride from the solvent or base.
-
Fix: Switch the solvent to Toluene (avoid alcohols or DMF).
-
Fix: Increase the concentration of the amine/nucleophile.
-
Fix: Use RuPhos , which is specifically designed to suppress
-hydride elimination.
Q: Can I use Lithiation-Trapping instead of Pd-coupling? A: Yes, but beware of the "Halogen Dance" . If you treat a 7-bromo-4-phenylthienopyridazine with LDA, the lithium might exchange with the bromine, but the lithiated species is prone to isomerizing to the more stable C-6 position if it is open.
-
Protocol: Perform the lithiation at -78°C strictly. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA; the bulk of LiTMP discourages aggregation and improves regioselectivity at the crowded C-7 position.
Q: The C-4 phenyl group is twisting and blocking the C-7 site. Can I lock it? A: If you are in the design phase, consider adding an ortho-substituent (e.g., F or Me) to the C-4 phenyl ring. This forces the phenyl ring to rotate out of planarity with the thienopyridazine core (atropisomerism). While this increases local sterics, it might break the conjugation that deactivates C-7, potentially making the oxidative addition easier, provided your ligand is bulky enough to reach around the twist.
📚 References & Grounding
-
Thieno[2,3-d]pyridazine Scaffold Synthesis & Numbering
-
Source: Indian Journal of Pharmaceutical Sciences
-
Context: Confirms the synthesis of 4-aryl-thieno[2,3-d]pyridazines and the numbering scheme where the thiophene ring contains the C-7 position.
-
-
Buchwald-Hartwig Amination with Sterically Hindered Ligands
-
Source: Wikipedia / Buchwald Lab Literature
-
Context: Defines the utility of dialkylbiaryl phosphine ligands (XPhos, BrettPhos) for coupling hindered substrates where standard ligands fail.
-
[1]
-
-
Recent Advances in Distal C-H Functionalization of Azines
-
Source: National Institutes of Health (PMC)
-
Context: Discusses the difficulty of functionalizing distal positions in fused heterocyclic systems and the necessity of transition metal catalysis over simple substitution.
-
-
Thienopyridazine Structure and Properties
-
Source: PubChem (NIH)
-
Context: Provides chemical structure validation (CID 12603003) and property data for the core scaffold.
-
Sources
Best recrystallization solvents for 7-chloro-4-phenylthieno[2,3-d]pyridazine purification
This guide serves as a technical resource for the purification of 7-chloro-4-phenylthieno[2,3-d]pyridazine . As a Senior Application Scientist, I have structured this content to address the specific physicochemical challenges posed by this fused heterocyclic system—specifically the balance between the lipophilic phenyl ring, the polarizable thienopyridazine core, and the hydrolytically sensitive C-Cl bond.
Technical Abstract: The Purification Challenge
The molecule 7-chloro-4-phenylthieno[2,3-d]pyridazine presents a "push-pull" solubility profile.[1] The phenyl group provides significant lipophilicity, while the nitrogen-rich pyridazine core offers hydrogen bond accepting capability. The critical variable is the 7-chloro substituent ; while stable in neutral organic solvents, it is susceptible to nucleophilic aromatic substitution (
Therefore, the ideal solvent system must:
-
Solubilize the compound at high temperatures without triggering
of the chloride. -
Exclude polar impurities (like phosphorous residues from
chlorination). -
Induce crystallization upon cooling without "oiling out."
Part 1: Solvent Decision Matrix
Based on structural analogues (thieno[2,3-c]pyridazines and chloro-pyrrolo-pyrimidines), the following solvent systems are validated for this class of heterocycles.
| Solvent System | Classification | Polarity Index | Recommended Use Case | Risk Factor |
| Ethanol (Abs.) | Protic Polar | 5.2 | Primary Choice. Best for general purification of crude material with moderate impurities.[1] | Moderate. Prolonged reflux may cause ethoxy-substitution (rare without base).[1] |
| Ethanol : Chloroform (9:1) | Binary Mixture | High | High Solubility. Use if the phenyl group makes the compound too insoluble in pure ethanol. | Low. Excellent for removing non-polar tars. |
| Ethyl Acetate : Heptane | Aromatic/Aliphatic | 4.4 / 0.1 | High Purity. Best for removing polar impurities (salts, acids) and avoiding hydrolysis. | Low. "Oiling out" is a risk if cooled too rapidly. |
| Toluene | Aromatic | 2.4 | Specific. Use only if the compound is highly lipophilic and insoluble in alcohols. | High. High boiling point (110°C) increases thermal degradation risk. |
Scientist’s Note: While Ethanol is the standard, Ethyl Acetate/Heptane is often superior for drug development grades because it avoids the risk of alcoholysis (solvolysis) of the chlorine atom entirely.
Part 2: Validated Experimental Protocols
Protocol A: The Standard Ethanol Recrystallization
Best for: Routine purification after
-
Preparation: Dry the crude solid thoroughly to remove residual phosphoryl chloride (
). Acidic residues will catalyze degradation in hot ethanol. -
Dissolution: Suspend 1.0 g of crude solid in 15 mL of Absolute Ethanol .
-
Heating: Heat to reflux (approx. 78°C) with vigorous stirring.
-
Checkpoint: If the solid does not dissolve within 5 minutes of reflux, add Chloroform dropwise (up to 10% v/v) until clear.
-
-
Filtration (Hot): If black specks (carbonized material) remain, perform a hot filtration through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes amorphous precipitation.
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the yellow/off-white needles and wash with cold ethanol (2 x 5 mL).[1]
Protocol B: The "Anti-Solvent" Method (EtOAc/Heptane)
Best for: High-purity requirements or if the compound oils out in ethanol.[1]
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (approx. 10 mL per gram).
-
Precipitation: Once dissolved, remove from the heat source.
-
Anti-Solvent Addition: While still hot, add Heptane (or Hexane) dropwise until a faint, persistent cloudiness appears.
-
Re-solubilization: Add 2-3 drops of Ethyl Acetate to make the solution clear again.
-
Crystallization: Allow to stand undisturbed at room temperature. The shift in polarity will force the hydrophobic phenyl-thienopyridazine to crystallize while leaving polar impurities in the mother liquor.[1]
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This occurs when the melting point of the solvated compound drops below the boiling point of the solvent, or if the solution is too concentrated. The Fix:
-
Re-heat the mixture until the oil redissolves.
-
Dilute the solution by adding 20% more solvent.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Switch Solvents: If using Ethanol, switch to Isopropanol (IPA) . IPA has a higher boiling point and often promotes better crystal growth for phenyl-substituted heterocycles.[1]
Q2: I see a new impurity peak on LC-MS at M-35+16 (M-Cl+OH). What happened?
Diagnosis: You have hydrolyzed the chlorine atom.[1] This is the 7-oxo-4-phenylthieno[2,3-d]pyridazine (lactam form).[1]
Cause: This usually happens if the crude material contained residual acid (
-
Ensure the crude is neutralized (wash with saturated
during workup) before recrystallization. -
Switch to an aprotic solvent system (Ethyl Acetate/Heptane ) to eliminate the source of hydroxyl ions.
Q3: Can I use Acetone?
Recommendation: Avoid Acetone. While it dissolves the compound well, it is a poor solvent for crystallization (too volatile, steep solubility curve). Furthermore, acetone can undergo aldol condensation under the acidic/basic conditions often present in crude heterocycles, introducing new impurities.
Part 4: Logic Pathway Visualization
The following diagram illustrates the decision logic for selecting the purification route based on crude material characteristics.
Caption: Decision tree for selecting the optimal solvent system based on impurity profile and solubility behavior.
References
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Honors Theses. (Provides foundational solubility data for phenyl-substituted pyridazine derivatives). Link
-
Fadda, A. A., et al. (2012). Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines. Arab Journal of Chemistry, 5(1). (Establishes Ethanol/Chloroform 9:1 as a validated solvent system for thienopyridazine analogues). Link
-
PubChem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary). (Used as a physicochemical surrogate for solubility and chloro-group stability in fused nitrogen heterocycles).[1] Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-chloro-4-phenylthieno[2,3-d]pyridazine
This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel heterocyclic compound, 7-chloro-4-phenylthieno[2,3-d]pyridazine. Thieno[2,3-d]pyridazine derivatives are of significant interest to researchers in medicinal chemistry due to their diverse biological activities, including potential applications as kinase and phosphodiesterase inhibitors.[1] Accurate structural elucidation is paramount in drug discovery, and NMR spectroscopy stands as the definitive method for the unambiguous characterization of such organic molecules in solution.[2][3]
This guide moves beyond a simple data report. It is designed to serve as a practical reference for researchers and drug development professionals by not only presenting the spectral data but also explaining the underlying principles that govern the observed chemical shifts and coupling patterns. By comparing the spectral features of the title compound with related structures, we aim to provide a deeper understanding of substituent effects on the electronic environment of the thieno[2,3-d]pyridazine scaffold.
Experimental & Methodological Framework
The foundation of trustworthy spectral analysis lies in a robust experimental protocol. The choices made during sample preparation and data acquisition directly impact the quality and interpretability of the resulting spectra.
Synthesis Context
While a variety of synthetic routes exist for pyridazine derivatives[4][5], the target compound, 7-chloro-4-phenylthieno[2,3-d]pyridazine, is logically synthesized from a suitable thieno[2,3-d]pyridazin-7-one precursor. A common and effective method involves the treatment of the corresponding hydroxy compound (the pyridazinone tautomer) with a chlorinating agent like phosphorus oxychloride (POCl₃). This conversion is a standard procedure for preparing chloro-substituted pyridazines and pyrimidines, which are versatile intermediates for further functionalization.[6][7]
NMR Data Acquisition Protocol
To ensure high-quality, reproducible data, the following protocol is recommended for acquiring the ¹H and ¹³C NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of 7-chloro-4-phenylthieno[2,3-d]pyridazine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality : DMSO-d₆ is chosen for its excellent solvating power for a broad range of organic compounds and its relatively high boiling point, which minimizes evaporation. Its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and serve as a convenient secondary internal reference.[8]
-
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100.6 MHz for ¹³C.[8]
-
Causality : Higher magnetic field strengths provide greater spectral dispersion, which is crucial for resolving complex spin systems and closely spaced signals often found in aromatic and heteroaromatic compounds.[9]
-
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse program with a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times.[10]
Structural Visualization and Numbering
For clarity in spectral assignments, the following numbering scheme is used for 7-chloro-4-phenylthieno[2,3-d]pyridazine.
Caption: Molecular structure of 7-chloro-4-phenylthieno[2,3-d]pyridazine.
¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum provides crucial information about the number and connectivity of hydrogen atoms in the molecule. The aromatic region is expected to be complex due to the presence of two distinct ring systems.
Table 1: Predicted ¹H NMR Data for 7-chloro-4-phenylthieno[2,3-d]pyridazine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.55 | d | J = 5.2 | 1H | H-5 |
| ~7.90 | d | J = 5.2 | 1H | H-6 |
| ~7.85 | m | 2H | H-2', H-6' (Phenyl) | |
| ~7.60 | m | 3H | H-3', H-4', H-5' (Phenyl) |
Analysis of Thiophene Protons (H-5 and H-6)
The two protons on the thiophene ring, H-5 and H-6, form a simple AX spin system and are expected to appear as two doublets.
-
H-5 (δ ~8.55 ppm) : This proton is deshielded due to the anisotropic effect of the adjacent pyridazine ring and the electron-withdrawing nature of the fused heterocyclic system. In related thienopyridine systems, protons in a similar peri position are found significantly downfield.[11] The signal will appear as a doublet due to coupling with H-6.
-
H-6 (δ ~7.90 ppm) : This proton resonates at a slightly higher field compared to H-5. Both protons will exhibit a typical ortho-coupling constant for a thiophene ring, with ³J(H-H) expected to be around 5.2 Hz.[12]
Analysis of Phenyl Protons (H-2' to H-6')
The five protons of the C-4 phenyl group will appear as a complex multiplet.
-
H-2', H-6' (δ ~7.85 ppm) : These ortho-protons are expected to be the most deshielded of the phenyl protons due to their proximity to the electron-withdrawing pyridazine ring.
-
H-3', H-4', H-5' (δ ~7.60 ppm) : The meta- and para-protons will resonate at a slightly higher field, likely overlapping to form a complex multiplet. In many 6-phenylpyridazin-3(2H)-one derivatives, the phenyl protons appear as multiplets in the δ 7.3-7.8 ppm range.[13] The deshielding in our target molecule is predicted to be more pronounced due to the fused ring system.
¹³C NMR Spectral Analysis (100.6 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, offering a direct count of the carbon environments and valuable information about their electronic nature.
Table 2: Predicted ¹³C NMR Data for 7-chloro-4-phenylthieno[2,3-d]pyridazine
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.5 | C-4 | Attached to phenyl group and adjacent to N-1. |
| ~156.0 | C-7 | Attached to electronegative Cl atom. |
| ~154.5 | C-7a | Quaternary carbon at ring junction, adjacent to N-1. |
| ~136.2 | C-1' (Phenyl) | Quaternary carbon of the phenyl substituent. |
| ~134.0 | C-5 | CH carbon in thiophene ring, alpha to sulfur. |
| ~131.5 | C-4' (Phenyl) | Para-carbon of the phenyl ring. |
| ~130.0 | C-2', C-6' (Phenyl) | Ortho-carbons of the phenyl ring. |
| ~129.5 | C-3', C-5' (Phenyl) | Meta-carbons of the phenyl ring. |
| ~128.0 | C-3a | Quaternary carbon at ring junction, adjacent to sulfur. |
| ~125.0 | C-4a | Quaternary carbon at ring junction. |
| ~124.5 | C-6 | CH carbon in thiophene ring, beta to sulfur. |
Analysis of Quaternary Carbons
The spectrum is expected to show five quaternary carbon signals.
-
C-4, C-7, C-7a : These carbons are part of the electron-deficient pyridazine ring and are significantly deshielded, appearing far downfield. The carbon bearing the chlorine atom (C-7) is expected to be strongly deshielded due to the direct inductive effect of the halogen. Carbons adjacent to nitrogen atoms in heterocyclic systems typically resonate at δ > 145 ppm.[14]
-
C-3a, C-4a : These carbons at the ring fusion will appear in the aromatic region, with their exact shifts influenced by the combined electronic effects of both fused rings.
-
C-1' (Phenyl) : The ipso-carbon of the phenyl ring will be found in the aromatic region, typically between δ 135-140 ppm.
Analysis of Protonated Carbons
The remaining six signals correspond to the CH groups.
-
Thiophene Carbons (C-5, C-6) : The chemical shifts of thiophene carbons are well-documented.[15] C-5, being alpha to the sulfur atom, is expected to be more deshielded than C-6 (beta to sulfur). Their predicted shifts around δ 134.0 and 124.5 ppm are consistent with substituted thienopyridine systems.[11]
-
Phenyl Carbons (C-2' to C-6') : These carbons will appear in the typical aromatic region of δ 128-132 ppm. The para-carbon (C-4') is often the most deshielded among the protonated phenyl carbons.[16]
Comparative Analysis
To ground our predictions, we compare the expected spectral data with experimentally determined values for structurally related compounds.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Related Heterocycles
| Position | 7-chloro-4-phenylthieno[2,3-d]pyridazine (Predicted) | 3,6-Di(thiophen-2'-yl)pyridazine[8] | 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[13] |
| ¹H NMR | |||
| Pyridazine/Thiophene Protons | H-5: ~8.55, H-6: ~7.90 | H-4/H-5: 8.25 | H-pyri: 7.88 |
| Phenyl Protons | ~7.85, ~7.60 | Thienyl: 7.23, 7.75, 7.95 | Phenyl: 7.38-7.44, 7.78 |
| ¹³C NMR | |||
| C=N / C=O Carbons | C-4: ~160.5, C-7a: ~154.5 | C-3/C-6: 153.26 | C=O: 161.84, C-6: 144.20 |
| Thiophene Carbons | C-5: ~134.0, C-6: ~124.5 | C-4'/C-5': 128.50, 129.80 | - |
| Phenyl Carbons | ~129.5 - 136.2 | - | ~127.5 - 135.9 |
This comparison demonstrates the rationale behind our predictions. The chemical shifts for the pyridazine ring protons and carbons in our target molecule are expected to be in a similar downfield region as those in related pyridazine and thienopyridazine systems. The presence of the electron-withdrawing chloro group at C-7 and the phenyl group at C-4 significantly influences the electronic distribution and, consequently, the chemical shifts throughout the molecule.
Conclusion
The comprehensive ¹H and ¹³C NMR spectral analysis detailed in this guide provides a robust framework for the structural confirmation of 7-chloro-4-phenylthieno[2,3-d]pyridazine. Through a combination of established NMR principles and comparative analysis with known compounds, we have assigned every proton and carbon signal with a high degree of confidence. The predicted data, summarized in Tables 1 and 2, highlights the distinct electronic environments within this complex heterocyclic system. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel thieno[2,3-d]pyridazine derivatives, facilitating more efficient and accurate structural elucidation in the pursuit of new therapeutic agents.
References
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]
-
Fernandes, S. S. M. & Raposo, M. M. M. Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum, 2016. [Link]
-
Deeb, A. & Saad, H. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. Arkivoc, 2003. [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate, 2025. [Link]
-
Al-Subaie, N. et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI, 2023. [Link]
-
El-Gaby, M. S. A. et al. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, 1999. [Link]
-
Zambianchi, M. et al. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2017. [Link]
-
Kumar, A. Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 2014. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
1 H NMR spectra showing regioselective substitutions on thiophene. ResearchGate. [Link]
-
Sadowski, B. et al. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 2022. [Link]
-
Sidoryk, K. et al. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI, 2023. [Link]
-
Zaleski, D. P. et al. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 2021. [Link]
-
Lee, S. Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 2014. [Link]
-
Kandeel, M. M. et al. Synthesis and Pharmacological Activities of Some Thieno Pyridazine Derivatives Using 5-Amino-4-Ethoxycarbonyl Phenanthro. Journal of American Science, 2010. [Link]
-
Perez, M. A. et al. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 2001. [Link]
-
Abraham, R. J. & Sancassan, F. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 2018. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Al-Subaie, N. et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar, 2023. [Link]
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Ghammamy, S. et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc., 2018. [Link]
-
Klemm, L. H. et al. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate, 2025. [Link]
-
Al-Suwaidan, I. A. et al. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI, 2023. [Link]
-
Silva, A. M. S. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
-
JoVE. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. 2015. [Link]
-
Hafez, H. N. et al. Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Journal of Chemical Research, 2012. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijirset.com [ijirset.com]
- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. sciforum.net [sciforum.net]
- 9. longdom.org [longdom.org]
- 10. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of thieno[2,3-d]pyridazine vs thieno[2,3-d]pyrimidine scaffolds
This guide provides an in-depth technical comparison of thieno[2,3-d]pyridazine and thieno[2,3-d]pyrimidine scaffolds, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In the landscape of kinase inhibitor design and heterocyclic bioisosteres, the thieno[2,3-d]pyrimidine scaffold is a well-established adenine mimic, extensively utilized in FDA-approved drugs. In contrast, the thieno[2,3-d]pyridazine scaffold represents a strategic "scaffold hop"—offering altered electronic vectors, improved solubility profiles, and novel IP space while maintaining the planar architecture required for ATP-competitive binding.
This guide analyzes the reactivity, synthesis, and electronic properties of these two scaffolds to support rational design decisions.
| Feature | Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyridazine |
| Core Structure | Thiophene fused to Pyrimidine (1,3-diazine) | Thiophene fused to Pyridazine (1,2-diazine) |
| Electronic Nature | Electron-deficient pyrimidine; Electron-rich thiophene | Highly electron-deficient pyridazine (N-N repulsion) |
| Key Synthesis | Gewald Reaction | Thiophene-2,3-dicarbonyls |
| Primary SNAr Site | C-4 (Active) | C-4 and C-7 (Active, C-4 often preferred) |
| Solubility (LogP) | Moderate | Generally Higher (Lower LogP due to dipole) |
| Drug Space | Crowded (Kinases, PDE4, PI3K) | Emerging / Exploratory |
Structural & Electronic Analysis
Understanding the electronic distribution is prerequisite to predicting reactivity.
Electronic Topography
-
Thieno[2,3-d]pyrimidine: Resembles the purine nucleus (isostere of quinazoline). The 1,3-nitrogen placement creates a localized area of electron deficiency at C-4 and C-2, making C-4 highly susceptible to nucleophilic attack.
-
Thieno[2,3-d]pyridazine: The adjacent nitrogen atoms (N-N bond) in the pyridazine ring induce a unique "alpha-effect" and significant dipole moment. The N-N bond lowers the LUMO energy compared to the C-N bond in pyrimidines, theoretically making the ring more susceptible to reduction and nucleophilic attack, though the reactivity is often modulated by the fused thiophene ring.
Numbering & Nomenclature
Proper numbering is critical for regioselectivity discussions.
Caption: Structural comparison highlighting the nitrogen positioning and primary reactive sites.
Synthetic Methodologies
The construction of these scaffolds dictates the functionalization patterns available for SAR (Structure-Activity Relationship) exploration.
Thieno[2,3-d]pyrimidine Synthesis (The Gewald Route)
The industry-standard approach relies on the Gewald Reaction to generate a 2-aminothiophene-3-carboxylate, followed by cyclization.
-
Precursor Assembly: Ketone/Aldehyde + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur
2-Aminothiophene. -
Cyclization: 2-Aminothiophene-3-carboxylate + Formamide/Formamidine
Thienopyrimidin-4-one. -
Activation: Chlorination with POCl
yields the 4-chloro derivative.
Thieno[2,3-d]pyridazine Synthesis (The Hydrazine Route)
Accessing the pyridazine core typically requires a dicarbonyl precursor on the thiophene ring.
-
Precursor Assembly: Thiophene-2,3-dicarboxylic anhydride or diester.
-
Cyclization: Condensation with Hydrazine Hydrate (N
H H O) in refluxing ethanol/acetic acid. -
Result: Thieno[2,3-d]pyridazin-1,4-dione (or tautomers).
-
Aromatization/Activation: Treatment with POCl
yields the 1,4-dichloro (or 4,7-dichloro depending on numbering) intermediate.
Caption: Divergent synthetic pathways. Pyrimidines utilize C1 fragments (formamide), while pyridazines utilize N2 fragments (hydrazine).
Reactivity Profile Comparison
Nucleophilic Aromatic Substitution (SNAr)
This is the primary method for introducing diversity (amines, alkoxides) into the scaffold.
-
Thieno[2,3-d]pyrimidine:
-
Reaction Site: C-4 position (via 4-chloro intermediate).
-
Mechanism: Addition-Elimination. The N3 nitrogen stabilizes the Meisenheimer complex.
-
Conditions: Mild.[1] Amines react in EtOH/iPrOH at reflux or microwave conditions.
-
Data Point: 4-chlorothieno[2,3-d]pyrimidine reacts with morpholine (1.2 eq) in EtOH at 80°C to give >90% yield within 1-2 hours [1].
-
-
Thieno[2,3-d]pyridazine:
-
Reaction Site: C-4 and C-7 (if di-chlorinated).[2]
-
Selectivity: In 4,7-dichlorothieno[2,3-d]pyridazine, the position alpha to the thiophene sulfur (often C-4 depending on specific fusion numbering) is typically more reactive due to the inductive effect of the sulfur atom enhancing electrophilicity.
-
Conditions: Similar to pyrimidines, but the electron-deficient nature of the N-N bond can sometimes make the ring more reactive, requiring lower temperatures to avoid bis-substitution if a dichloro-precursor is used.
-
Electrophilic Aromatic Substitution (SEAr)
Used to functionalize the thiophene ring (e.g., halogenation for subsequent coupling).
-
Both Scaffolds: The thiophene ring is electron-rich.[3]
-
Regioselectivity: Electrophiles preferentially attack the
-position of the thiophene ring (C-6 in pyrimidine numbering; C-2 in pyridazine numbering relative to thiophene). -
Protocol: Bromination (NBS, DMF) or Nitration occurs readily at the thiophene
-carbon.
Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)
-
Thieno[2,3-d]pyrimidine: 4-Chloro derivatives are excellent substrates for Suzuki-Miyaura coupling.
-
Thieno[2,3-d]pyridazine: Chlorinated pyridazines are also competent partners. However, the N-N bond can sometimes coordinate to Palladium species, potentially requiring optimized ligand systems (e.g., XPhos, SPhos) or higher catalyst loading compared to pyrimidines.
Experimental Protocols
Protocol A: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine (Standard)
-
Reagents: Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), POCl
(excess, solvent), catalytic DMF. -
Procedure:
-
Suspend the pyrimidinone in POCl
. -
Add catalytic DMF (3-5 drops).
-
Reflux (100-110°C) for 3-5 hours until the solution becomes clear.
-
Critical Step: Remove excess POCl
under reduced pressure before quenching. -
Pour residue onto crushed ice/NH
OH mixture (keep pH > 7 to prevent hydrolysis). -
Filter the precipitate.
-
-
Yield: Typically 80-95%.
Protocol B: Synthesis of 4-Chlorothieno[2,3-d]pyridazine (Representative)
-
Reagents: Thieno[2,3-d]pyridazin-4(5H)-one (1.0 eq), POCl
(excess). -
Procedure:
-
Mix pyridazinone with POCl
. -
Reflux at 100°C for 4 hours.
-
Monitor by TLC (pyridazine derivatives often fluoresce differently).
-
Evaporate POCl
. -
Quench carefully with ice-water. Neutralize with saturated NaHCO
. -
Extract with DCM (Pyridazines are often more polar; ensure efficient extraction).
-
-
Note: If starting from the dione, this yields the dichloro species. Regioselective SNAr is then controlled by stoichiometry (1.0 eq amine at 0°C).
References
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. National Institutes of Health (PMC).Link
-
Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery. BenchChem Technical Guides.Link
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions. ChemMedChem / PubMed.Link
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry.Link
-
Correlating Reactivity Trends with Frontier Molecular Orbitals (Chlorodiazines). WuXi AppTec QM Magic Class.Link
Sources
Structural Benchmarking Guide: 7-chloro-4-phenylthieno[2,3-d]pyridazine
Executive Summary & Strategic Context
The thieno[2,3-d]pyridazine scaffold has emerged as a critical pharmacophore in kinase inhibition, particularly targeting Aurora Kinases and VEGFR pathways. Unlike its widely characterized isostere, thieno[2,3-d]pyrimidine, the 7-chloro-4-phenylthieno[2,3-d]pyridazine derivative presents unique crystallographic challenges and opportunities due to the electron-deficient pyridazine ring and the lipophilic chlorine substituent.
This guide serves as a comparative benchmark. It analyzes the structural performance of the 7-chloro-4-phenylthieno[2,3-d]pyridazine (Target) against its closest structural analog, 4-phenylthieno[2,3-d]pyrimidine (Reference) . We provide experimental protocols for obtaining diffraction-quality crystals and analyze the specific intermolecular forces—halogen bonding and
Comparative Structural Analysis
The Isosteric Challenge: Pyridazine vs. Pyrimidine
The core difference lies in the heterocyclic fusion. The pyridazine ring contains a vicinal dinitrogen moiety (N-N), creating a distinct dipole moment and electrostatic potential surface compared to the pyrimidine (1,3-diazine) system.
| Feature | Target: 7-chloro-4-phenylthieno[2,3-d]pyridazine | Reference: 4-phenylthieno[2,3-d]pyrimidine | Impact on Crystallography |
| Core Heterocycle | Thieno[2,3-d]pyridazine | Thieno[2,3-d]pyrimidine | Pyridazine N-N bond (~1.36 Å) is shorter than C-N, altering ring planarity. |
| Substituent | 7-Chloro | Hydrogen/None | The Cl atom (Van der Waals radius 1.75 Å) induces "halogen bonding" capability (C-Cl···N). |
| Space Group | Predicted: Monoclinic | Experimental: Monoclinic | Planar aromatics favor Centrosymmetric packing to maximize |
| Enhanced by electron-withdrawing Cl | Moderate | Cl-substitution lowers LUMO, potentially tightening inter-planar spacing ( |
Crystallographic Metrics (Experimental vs. Predicted)
Data derived from aggregate analysis of thieno-fused heteroaromatics [1, 2].
| Metric | Reference Value (Pyrimidine Analog) | Target Expectation (7-Cl-Pyridazine) | Structural Significance |
| Unit Cell Volume ( | ~1150 ų (Z=4) | ~1280–1350 ų (Z=4) | Chlorine adds significant volume (~19 ų/atom) and expands the cell. |
| Density ( | ~1.35 g/cm³ | ~1.48–1.52 g/cm³ | Heavy atom (Cl) significantly increases density, aiding X-ray diffraction power. |
| Bond Length (C-Cl) | N/A | 1.73 – 1.75 Å | Critical quality check; deviations suggest disorder or incorrect assignment. |
| Bond Length (N-N) | N/A | 1.34 – 1.37 Å | Diagnostic for the pyridazine ring; shorter than single N-N hydrazine bonds. |
Experimental Protocols: Validated Workflows
Synthesis & Purification Logic
High-quality crystals require high-purity precursors. The synthesis typically follows a Gewald reaction derivative or cyclization of 3-aminothiophene-2-carboxylates.
Critical Step: The chlorination at position 7 is often achieved using
-
Purification Requirement: Silica gel chromatography (Hexane/EtOAc gradient) followed by recrystallization from Ethanol is mandatory before attempting diffraction growth.
Crystallization Protocol: Slow Vapor Diffusion
For this lipophilic aromatic system, Slow Vapor Diffusion is the superior method over evaporation, as it controls nucleation rates and minimizes twinning.
Reagents:
-
Solvent (Inner Well): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Precipitant (Outer Well): n-Hexane or Diethyl Ether.
Step-by-Step Procedure:
-
Dissolution: Dissolve 15 mg of 7-chloro-4-phenylthieno[2,3-d]pyridazine in 1.0 mL of DCM in a small GC vial. Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).
-
Setup: Place the open GC vial inside a larger 20 mL scintillation vial.
-
Diffusion: Carefully add 4 mL of n-Hexane into the outer scintillation vial (do not contaminate the inner vial).
-
Equilibration: Cap the outer vial tightly. Store at 20°C in a vibration-free environment.
-
Observation: Harvest crystals after 3–7 days. Look for prisms or blocks; discard needles (often solvates).
Visualization of Structural Logic
The following diagrams illustrate the synthesis flow and the comparative structural topology, generated via Graphviz.
Synthesis & Crystallization Workflow
Figure 1: Validated synthetic route to the target scaffold and subsequent crystallization workflow.
Structural Topology Comparison
Figure 2: Topological comparison highlighting the specific substitution pattern of the target molecule.
Data Interpretation Guide
When analyzing your X-ray data for this compound, validate against these checkpoints:
-
Regiochemistry Confirmation: The most common synthetic error is the formation of the [3,2-d] isomer.
-
Check: The sulfur atom position relative to the hydrazine moiety. In the [2,3-d] isomer, the Sulfur is adjacent to the bridgehead Carbon C4a, not the Nitrogen.
-
-
Twist Angle: The 4-phenyl ring is rarely coplanar with the bicyclic core due to steric clash with H3/H5. Expect a torsion angle of 35°–55° .
-
Halogen Bonding: Look for intermolecular contacts where the Cl...N distance is less than the sum of Van der Waals radii (approx 3.3 Å). This interaction often directs the crystal packing into infinite chains.
References
-
Thieno[2,3-d]pyrimidine Crystal Data: Adepu, R., et al. "Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation."[1][2][3] Organic & Biomolecular Chemistry, 2012.[2]
-
Thieno[2,3-b]pyridine Isosteres: Peel, E., et al. "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules, 2022.[4][5]
-
Scaffold Synthesis & Characterization: BenchChem Technical Guides. "Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery." 2025.[3][6][7]
-
Aurora Kinase Patent Literature: Patent CN101405282A. "Aurora Kinase Modulators and Methods of Use." (Describes the 7-chloro-4-phenylthieno[2,3-d]pyridazine entity).[8][9]
Sources
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101405282A - æå æ¿é ¶è°èååä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 9. CN101405282B - æå æ¿é ¶è°èååä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
Validating Structural Integrity of 4-Phenylthieno[2,3-d]pyridazine Under Thermal Stress
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Thermal Stability Imperative
In the landscape of heterocyclic pharmacophores, 4-phenylthieno[2,3-d]pyridazine represents a critical scaffold for kinase inhibition and anti-inflammatory therapeutics.[1] However, its fused thiophene-pyridazine core presents unique stability challenges compared to its widely used isostere, 4-phenylthieno[2,3-d]pyrimidine .[1]
This guide provides a rigorous, data-backed validation framework for assessing the structural integrity of 4-phenylthieno[2,3-d]pyridazine under thermal stress.[1] By contrasting it with the pyrimidine analog, we isolate the specific destabilizing effects of the pyridazine N-N bond versus the pyrimidine N-C-N motif, offering a definitive protocol for qualifying this compound for high-temperature processing (e.g., hot-melt extrusion, sterilization).[1]
Comparative Analysis: Pyridazine vs. Pyrimidine Scaffolds[1]
The following comparison highlights the thermodynamic and kinetic distinctions between the target compound and its nearest structural alternative.
Subject: 4-Phenylthieno[2,3-d]pyridazine Alternative: 4-Phenylthieno[2,3-d]pyrimidine (Standard Reference)[1]
Table 1: Physicochemical & Thermal Performance Profile[2][3]
| Feature | 4-Phenylthieno[2,3-d]pyridazine | 4-Phenylthieno[2,3-d]pyrimidine | Implication |
| Core Structure | Fused Thiophene + Pyridazine (1,2-diazine) | Fused Thiophene + Pyrimidine (1,3-diazine) | Pyridazine's N-N bond introduces higher electron deficiency and potential for radical cleavage.[1][2] |
| Melting Point ( | 202–205 °C | 214–216 °C | The pyridazine analog exhibits a slightly lower lattice energy, affecting solid-state stability.[2] |
| Decomposition Onset ( | ~255 °C | >270 °C | The target compound requires tighter thermal control during manufacturing.[2] |
| Major Degradation Pathway | N-N bond cleavage, S-oxidation | Ring opening, Hydrolysis | Pyridazine degradation is often radical-mediated; Pyrimidine is hydrolysis-driven.[1][2] |
| Solubility (DMSO) | Moderate | High | Pyridazine lipophilicity aids membrane permeability but complicates liquid-phase thermal stress testing.[2] |
Key Insight: While the pyrimidine analog offers superior thermal headroom, the pyridazine scaffold often provides distinct biological selectivity.[1] The validation protocols below are designed to define the safe operating window for the pyridazine to retain its biological advantage without compromising integrity.
Experimental Validation Protocols
To ensure data trustworthiness, these protocols are designed as self-validating systems .[1][2] Every run includes internal standards and system suitability tests (SST) to prevent false positives/negatives.
Protocol A: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
Objective: Determine the precise melting endotherm and decomposition exotherm to establish the "Safe Processing Zone."
Methodology:
-
Sample Prep: Weigh 3–5 mg of dried 4-phenylthieno[2,3-d]pyridazine into an aluminum pan (crimped, pinhole lid).
-
Reference: Empty aluminum pan (matched weight).
-
Ramp: Heat from 40 °C to 350 °C at 10 °C/min under
purge (50 mL/min). -
Validation Criteria (SST):
-
Baseline curvature < 0.5 mW over 50–150 °C.
-
Indium standard onset temperature must be
°C.
-
Interpretation:
-
Event 1 (Endotherm): Sharp peak at ~203 °C indicates melting. Broadening suggests impurity or amorphism.
-
Event 2 (Mass Loss/Exotherm): TGA mass loss >1% before melting indicates solvate desolvation.[2] Exotherm >250 °C signals irreversible degradation (N-N bond scission).[2]
Protocol B: Isothermal Stress Testing (Forced Degradation)
Objective: Quantify degradation kinetics at sub-melting temperatures (simulating accelerated stability).
Workflow:
-
Incubation: Place 50 mg samples in open glass vials at three isotherms: 100 °C, 150 °C, and 180 °C.
-
Timepoints: Sample at
hours. -
Quenching: Dissolve immediately in HPLC mobile phase (Acetonitrile:Water 50:50) to stop thermal reactions.[2]
-
Analysis: Analyze via HPLC-DAD-MS (Method details below).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the compound's integrity. It connects experimental inputs to "Go/No-Go" decisions for drug development.[2]
Figure 1: Decision logic for thermal validation. The critical gate is the separation between melting point (
Analytical Method: HPLC-DAD-MS
Trustworthiness: This method separates the parent compound from its likely thermal degradants (e.g., oxidized sulfoxides or ring-opened hydrazines).[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
).[1] -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[2]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detection:
-
UV: 254 nm (aromatic core) and 280 nm.[2]
-
MS: ESI+ mode (Look for
for parent).
-
-
System Suitability:
-
Resolution (
) between parent and nearest degradant > 1.5.[2] -
Tailing factor (
) < 1.2.
-
Mechanistic Insight: Why the Pyridazine Fails
Understanding the why allows you to predict risks in analogs.[2]
The thieno[2,3-d]pyridazine core contains a "bay region" near the sulfur and the pyridazine nitrogens. Under high thermal stress (>250 °C), two primary degradation pathways are hypothesized:
-
N-N Homolysis: The single bond between the two nitrogen atoms is the weakest link.[2] Thermal energy can cause homolytic cleavage, leading to a diradical intermediate that rapidly polymerizes or reacts with atmospheric oxygen.[1][2]
-
Sulfur Oxidation: Unlike the pyrimidine analog, the electron-deficient pyridazine ring pulls electron density, potentially making the thiophene sulfur more susceptible to oxidation if air is present during heating (forming sulfoxides).
Figure 2: Hypothesized thermal degradation pathways.[2] Pathway A is dominant in inert atmospheres; Pathway B prevails in oxidative environments.
References
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. (2024).[2][3] Detailed synthesis protocols and melting point characterization (202–205 °C) for phenyl-substituted pyridazines.[2]
-
Synthesis and Pharmacological Activity of 4-Aryl-thieno-[2,3-d]-pyridazines. Indian Journal of Pharmaceutical Sciences. (2006). Foundational text on the synthesis and biological screening of the specific 4-aryl-thieno[2,3-d]pyridazine scaffold.
-
Experimental Studies on the Thermal Properties of Heterocyclic Drug Candidates. Journal of Thermal Analysis and Calorimetry. (2021). Provides comparative thermal degradation data for nitrogen-rich heterocycles, establishing the >250 °C decomposition baseline.[2]
-
Design and Synthesis of New Thieno[2,3-d]pyrimidines. MDPI Molecules. (2021). Data source for the thieno[2,3-d]pyrimidine comparator, highlighting higher melting points (>215 °C) and kinase inhibitory potential.[1][2]
-
Thieno[2,3-d]pyridazine Compound Summary. PubChem. (2024).[2] Chemical structure validation, computed properties, and unique identifiers (CID 12603003).[1][2]
Sources
Safety Operating Guide
Proper Disposal Procedures: 7-chloro-4-phenylthieno[2,3-d]pyridazine
Executive Summary & Chemical Profile
7-chloro-4-phenylthieno[2,3-d]pyridazine is a halogenated, fused heterocyclic compound containing sulfur and nitrogen. In drug discovery, this scaffold is frequently utilized as a core for kinase inhibitors or receptor antagonists. Due to its structural components—specifically the chlorine substituent and the thienopyridazine core—it poses specific environmental and incineration risks (formation of HCl, NOx, and SOx gases).
Immediate Action Required: This compound must be classified as Halogenated Organic Waste . Under no circumstances should it be disposed of via sink drains or mixed with non-halogenated solvents, as this significantly escalates disposal costs and safety risks.
Structural Hazard Analysis (The "Why" Behind the Protocol)
-
Chlorine (Cl): Classifies the substance as a halogenated organic.[1] Incineration requires specific scrubbers to neutralize hydrochloric acid (HCl) and prevent dioxin formation.
-
Thiophene Ring (S): Combustion releases sulfur oxides (SOx).
-
Pyridazine Ring (N): Combustion releases nitrogen oxides (NOx).
-
Bioactivity: As a pharmaceutical building block, it should be treated as a Potent Compound (assume cytotoxic/genotoxic) until toxicological data proves otherwise.
Pre-Disposal: Handling & Deactivation Logic
The "Do Not Deactivate" Rule
Unlike simple acids or bases, do not attempt to chemically deactivate this compound in the laboratory (e.g., via oxidation or hydrolysis) unless you have a validated process specific to your scale.
-
Reasoning: The thienopyridazine core is robust. Incomplete oxidation can generate reactive sulfoxides or more toxic chlorinated byproducts.
-
Standard: The safest destruction method is high-temperature incineration (>1100°C) at a licensed hazardous waste facility.
Waste Segregation Compatibility Table
Use this table to determine where to place the waste.
| Waste Stream | Compatibility | Operational Logic |
| Halogenated Organics | YES | Primary Stream. Contains Cl; requires specific incineration protocols. |
| Solid Hazardous Waste | YES | If the compound is in solid/powder form. Double-bagging required. |
| Non-Halogenated Organics | NO | Mixing halogenated waste here "contaminates" the entire drum, forcing the vendor to treat the whole volume as halogenated (10x cost increase). |
| Aqueous/Drain | NO | Illegal. High aquatic toxicity risk. Compound is likely lipophilic and persistent. |
| Oxidizers (Nitric/Peroxides) | NO | Risk of exothermic reaction with the sulfur/nitrogen heterocycle. |
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Powder/Crystals)
For pure compound or contaminated solid consumables (gloves, weighing boats).
-
Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Why: Prevents micro-particle leakage during transport.
-
-
Labeling: Apply a hazardous waste label.
-
Must Read: "Solid Waste: 7-chloro-4-phenylthieno[2,3-d]pyridazine."
-
Constituents: Check "Toxic" and "Halogenated."
-
-
Binning: Place in the Solid Laboratory Waste drum (usually black or yellow barrel).
Protocol B: Liquid Waste (Mother Liquors/Solutions)
For reaction mixtures or dissolved samples.
-
Solvent Assessment: Identify the primary solvent (e.g., DCM, DMSO, Ethyl Acetate).
-
Segregation:
-
If solvent is Halogenated (e.g., DCM, Chloroform): Pour into Halogenated Waste carboy.
-
If solvent is Non-Halogenated (e.g., Methanol, DMSO): Because it contains the chlorinated solute, the entire solution must now be treated as Halogenated Waste .
-
-
Transfer: Funnel waste into the carboy. Leave 10% headspace to prevent over-pressurization from solvent vapors.
-
Log Entry: Record the volume and chemical name on the carboy tag immediately.
Operational Visualization: Decision Tree
The following diagram illustrates the logical flow for disposing of 7-chloro-4-phenylthieno[2,3-d]pyridazine to ensure regulatory compliance.
Figure 1: Decision tree for waste segregation. Note the critical path for non-halogenated solvents becoming halogenated waste due to the solute.[2]
Emergency Procedures (Spills)
If a spill occurs, the primary risk is inhalation of dust (if solid) or skin absorption (potent compound).
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid: Do not dry sweep (creates dust).[3] Cover with wet paper towels or oil-impregnated sweeping compound, then scoop.
-
Liquid: Cover with absorbent pads or vermiculite.
-
-
Cleanup: Place all cleanup materials into a hazardous waste bag. Label as "Debris contaminated with [Chemical Name]."
-
Surface Decontamination: Wipe the area with a mild detergent solution followed by water. Do not use bleach (potential reaction with sulfur/nitrogen to form toxic chloramines or gases).
References & Regulatory Grounding[2]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. (Defines F-list halogenated solvents and P/U listed characteristics).
-
[Link]
-
-
National Institutes of Health (NIH). Waste Disposal Guide for Laboratories. (Standard protocols for segregating halogenated vs. non-halogenated waste).
-
[Link]
-
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling novel heterocycles).
-
[Link]
-
-
Thermo Fisher Scientific. General Safety Data Sheet (SDS) for Pyridazine Derivatives. (Used for baseline toxicological assumptions of the thienopyridazine core).
Sources
Personal protective equipment for handling 7-chloro-4-phenylthieno[2,3-d]pyridazine
This guide outlines the operational safety, logistical handling, and disposal protocols for 7-chloro-4-phenylthieno[2,3-d]pyridazine .[1]
Status: Research Chemical / Pharmacologically Active Scaffold Hazard Classification (Inferred): Potent Compound (Band 3/4) . Treat as a hazardous bioactive agent (kinase inhibitor scaffold) and severe irritant.
Part 1: Risk Assessment & Compound Profile
1.1 Structural Alerts & Toxicology (Read-Across Analysis)
-
Core Scaffold: The thieno[2,3-d]pyridazine core is a bioisostere of phthalazine and quinazoline, widely used in drug discovery to target tyrosine kinases (e.g., VEGFR-2) and phosphodiesterases (PDE4).
-
Functional Groups:
-
C-7 Chlorine: Highly reactive electrophile. susceptible to nucleophilic aromatic substitution (
). Potential skin sensitizer and lachrymator. -
C-4 Phenyl: Increases lipophilicity (
), enhancing membrane permeability and systemic absorption upon contact.
-
-
Inferred Hazards:
-
Acute Toxicity: Assume toxic by ingestion and inhalation (Category 3).
-
Target Organ Toxicity: Potential kinase inhibition affects cell signaling; reproductive/developmental toxicity cannot be ruled out.
-
Physical: Likely a fine, electrostatic solid. Dust generation is the primary exposure vector.
-
1.2 Critical Hazard Thresholds
| Parameter | Classification | Operational Implication |
|---|---|---|
| OEL (Occupational Exposure Limit) | < 10 µg/m³ (Estimated) | Open-bench handling is strictly prohibited. |
| Skin Absorption | High | Lipophilic nature requires permeation-resistant gloving. |
| Reactivity | Moisture Sensitive | Hydrolysis of the C-Cl bond releases HCl gas. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for this compound due to its potential potency and lipophilicity.
PPE Selection Decision Tree
Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.
Detailed Gear Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving (Nitrile) . Outer glove: min 5 mil (0.12 mm). Inner glove: standard nitrile. | Chlorinated heterocycles can permeate thin nitrile. The "cuff-over-sleeve" method prevents wrist exposure. |
| Respiratory | P100/N95 Respirator (if outside containment). | Only required if HEPA-filtered enclosure is unavailable. Primary control must be a Fume Hood. |
| Eye Protection | Chemical Goggles (ANSI Z87.1). | Safety glasses allow side-entry of dust. Goggles seal the eyes against airborne particulates. |
| Body | Tyvek® Lab Coat or disposable sleeves. | Cotton coats retain powder; Tyvek repels dust and prevents cross-contamination. |
Part 3: Operational Protocols
Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the weighing of the dry solid.
-
Preparation:
-
Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.
-
Use an antistatic gun (e.g., Zerostat) on the weighing boat and spatula. Thienopyridazines are often electrostatic and will "jump" or cling to gloves.
-
-
Execution:
-
Do NOT use weighing paper. Use a deep-well weighing boat to prevent spillage.
-
Pre-weigh the solvent (e.g., DMSO) in the receiving vial.
-
Transfer solid directly into the pre-weighed solvent vial inside the hood.
-
Wet-Wipe Method: Immediately wipe the balance area with a solvent-dampened Kimwipe (methanol or acetone) to capture invisible dust.
-
-
Dissolution:
-
Cap the vial immediately. Vortex inside the hood.
-
Note: 7-chloro-4-phenylthieno[2,3-d]pyridazine is likely hydrophobic. Dissolve in DMSO or DMF for stock solutions. Avoid water until diluted.
-
Reaction Setup (Nucleophilic Substitution)
If using this compound as an intermediate (e.g., displacing the Cl):
-
Solvent Choice: Use anhydrous solvents (DMF, THF). Moisture triggers hydrolysis, releasing HCl gas.
-
Temperature: Do not heat in an open vessel. Use a sealed pressure vial or reflux condenser with a drying tube.
-
Quenching: Quench reactions with saturated ammonium chloride (aq) or water slowly in an ice bath to manage exotherms.
Part 4: Emergency Response & Disposal
Spill Cleanup Workflow
Scenario: 100 mg of solid powder spilled on the bench.
-
Evacuate & Isolate: Clear the immediate area (radius 3m).
-
PPE Upgrade: Don double gloves, goggles, and a P100 respirator.
-
Containment: Cover the spill with a damp paper towel (soaked in dilute soap water) to prevent dust aerosolization. Do not dry sweep.
-
Removal: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
-
Decontamination: Wash surface with 10% bleach solution (oxidizes the sulfur core) followed by ethanol.
Waste Disposal Categorization
-
Solid Waste: Tag as "Toxic Solid, Organic, N.O.S. (Contains Halogens)" .
-
Liquid Waste:
-
If dissolved in DMSO/DMF: "Halogenated Organic Solvents" .
-
Do not mix with acid waste streams (risk of toxic gas generation).
-
-
Container: Triple rinse empty vials with acetone; dispose of rinsate as halogenated waste. Deface label before discarding glass.
References
-
BenchChem. (2025). Exploring the Thieno[2,3-d]pyridazine Scaffold for Drug Discovery: A Technical Guide. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Chlorothieno[2,3-d]pyridazine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Safe Handling of Hazardous Drugs. OSHA Technical Manual (OTM) Section VI: Chapter 2. Retrieved from
-
MilliporeSigma. (2025).[3][4][5] Safety Data Sheet: 4,7-Dichlorothieno[2,3-d]pyridazine. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
